1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Description
BenchChem offers high-quality 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJKUNJRZEDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (also referred to as 2-(4-hydroxypiperidin-1-yl)-3-(aminomethyl)pyridine ) is a bifunctional pyridine scaffold characterized by a secondary alcohol and a primary amine. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Syk, JAK) and GPCR ligands. Its structure combines the lipophilic, rigid pyridine core with a polar, hydrogen-bonding piperidinol moiety, offering unique physicochemical properties for optimizing drug-like parameters such as solubility and metabolic stability.[1]
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a central pyridine ring substituted at the 2- and 3-positions:
-
Position 2: A 4-hydroxypiperidine ring attached via the piperidine nitrogen.[2] This creates a 2-aminopyridine system, which significantly modulates the electron density of the pyridine ring.
-
Position 3: An aminomethyl group (-CH₂NH₂).[3][4][5] This primary amine is the most reactive nucleophilic center, serving as a handle for further derivatization (e.g., amide coupling, reductive amination).
Physicochemical Data Table
Note: Values are calculated based on structural analogs and standard predictive models.
| Property | Value | Description |
| IUPAC Name | 1-(3-(aminomethyl)pyridin-2-yl)piperidin-4-ol | Official nomenclature |
| Molecular Formula | C₁₁H₁₇N₃O | - |
| Molecular Weight | 207.27 g/mol | Ideal for fragment-based drug design |
| Calculated LogP | ~0.5 - 0.9 | Moderate lipophilicity; good water solubility potential |
| pKa (Primary Amine) | ~9.5 | Highly basic; protonated at physiological pH |
| pKa (Pyridine N) | ~3.5 - 4.5 | Reduced basicity due to steric bulk and electronic effects of the 2-amino group |
| H-Bond Donors | 3 | -OH, -NH₂ |
| H-Bond Acceptors | 4 | Pyridine N, Piperidine N, -OH, -NH₂ |
| Rotatable Bonds | 2 | C-N (exocyclic), C-C (aminomethyl) |
Synthetic Routes & Manufacturing[10]
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol typically follows a robust two-step protocol starting from commercially available 2-chloronicotinonitrile .
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the displacement of the chlorine atom on the pyridine ring by 4-hydroxypiperidine. The electron-withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.
-
Reagents: 2-Chloronicotinonitrile, 4-Hydroxypiperidine, Base (K₂CO₃ or Et₃N).
-
Solvent: DMF, DMSO, or Acetonitrile.
-
Conditions: 80–100°C, 4–12 hours.
-
Yield: Typically 85–95%.[6]
Step 2: Reduction of the Nitrile
The nitrile group is reduced to the primary amine (aminomethyl group). This step requires careful selection of reducing agents to avoid reducing the pyridine ring or the alcohol.
-
Method A (Catalytic Hydrogenation): H₂ (50 psi), Raney Nickel or Pd/C, in Methanol/Ammonia.
-
Method B (Chemical Reduction): LiAlH₄ in THF (0°C to RT) or Borane-THF complex.
Synthetic Workflow Diagram
Caption: Two-step synthesis via SNAr coupling followed by nitrile reduction.
Reactivity & Derivatization Logic
This molecule offers three distinct points of reactivity, allowing for orthogonal functionalization in library synthesis.
Primary Amine (C-3 Position)
-
Reactivity: Highly nucleophilic.
-
Applications:
-
Amide Coupling: Reacts with carboxylic acids/acid chlorides to form amides.
-
Reductive Amination: Reacts with aldehydes to form secondary amines.
-
Sulfonylation: Reacts with sulfonyl chlorides.
-
-
Selectivity: Can be selectively functionalized over the secondary alcohol without protection in many cases.
Secondary Alcohol (C-4 Piperidine)
-
Reactivity: Moderately nucleophilic.
-
Applications:
-
Oxidation: Can be oxidized to the ketone (piperidone) for further diversification (e.g., Grignard addition, reductive amination).
-
Etherification/Esterification: Requires stronger bases (NaH) or activation.
-
-
Protection: Often protected as a TBDMS ether if the primary amine requires harsh conditions.
Pyridine Nitrogen
-
Reactivity: Weakly basic.
-
Applications:
-
Salt Formation: Forms salts with strong acids (HCl, TFA).
-
N-Oxidation: Can be oxidized to the N-oxide to alter metabolic clearance profiles.
-
Reactivity Map
Caption: Orthogonal reactivity profile enabling diverse chemical modifications.
Medicinal Chemistry Applications
Pharmacophore Utility
The 2-amino-3-aminomethylpyridine scaffold is a privileged structure found in several bioactive compounds. The 4-hydroxypiperidine moiety acts as a solubility-enhancing group that can also engage in hydrogen bonding with solvent-exposed regions of a protein target.
-
Kinase Inhibitors: Used as a hinge-binding motif or a solvent-front extender in inhibitors of tyrosine kinases (e.g., Syk, JAK family). The aminomethyl group often mimics the lysine-binding interaction in the ATP pocket.
-
GPCR Ligands: The basic nitrogen of the aminomethyl group can serve as the critical charge center for binding to aspartate residues in GPCR transmembrane helices (e.g., Chemokine receptors, Opioid receptors).
Case Study: Linker Design
In fragment-based drug discovery (FBDD), this molecule is used to link a hydrophobic aryl group (via the primary amine) to a polar solubilizing group (the piperidinol). This "linker" strategy improves the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of the final drug candidate.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.[8]
-
Handling:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Handle in a fume hood to avoid inhalation of dust or aerosols.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation on the amine.
References
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (General reference on piperidine/pyridine scaffolds in drug design).
-
Lowe, J. (2010). Acylation of 2-aminopyridines.[5] In the Pipeline.[9] (Discussion on the reactivity of 2-aminopyridine systems).
- Patents: WO2012061417 A1: Describes the synthesis of substituted 2-aminopyridines as kinase inhibitors. US20100298308 A1: Details the reduction of nicotinonitriles to aminomethylpyridines using Raney Nickel.
-
PubChem Compound Summary: 2-(4-hydroxypiperidin-1-yl)nicotinonitrile (Intermediate structure verification).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine - Products [achemblock.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Biological Activity of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol Derivatives
The following is an in-depth technical guide on the biological activity and therapeutic potential of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol derivatives. This guide is structured for researchers and drug discovery professionals, focusing on the scaffold's role as a privileged structure in kinase and protease inhibition.[1][2]
A Technical Guide to Scaffold Utility in Drug Discovery[1][2]
Executive Summary
The 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol core represents a "privileged scaffold" in medicinal chemistry, characterized by a 2-amino-3-aminomethylpyridine moiety fused with a 4-hydroxypiperidine ring.[1][2] This specific structural arrangement offers a unique combination of a rigid heteroaromatic hinge-binding motif (the pyridine) and a solubilizing, functionalizable saturated heterocycle (the piperidinol).[1][2]
Derivatives of this scaffold are primarily investigated for their biological activity in two high-value therapeutic areas:
-
Kinase Inhibition: Specifically Spleen Tyrosine Kinase (Syk) , where the pyridine nitrogen and exocyclic amine mimic the adenine ring of ATP.[1][2]
-
Serine Protease Inhibition: Particularly
-Tryptase and Factor Xa , where the basic aminomethyl group serves as a P1 arginine mimetic.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Structural Pharmacology & Pharmacophore Analysis
To understand the biological activity of this class, one must deconstruct the molecule into its pharmacophoric elements.[1][2] The causality of its binding affinity is driven by three distinct interaction vectors:
| Structural Element | Pharmacological Function | Interaction Type |
| Pyridine Ring (N1) | Hinge Binder: Accepts a hydrogen bond from the kinase hinge region (e.g., Ala353 in Syk).[1][2] | H-Bond Acceptor |
| 3-Aminomethyl Group | Gatekeeper/P1 Mimetic: In kinases, it interacts with the gatekeeper residue or solvent front.[1][2] In proteases, it mimics the basic side chain of Arginine/Lysine, anchoring into the S1 specificity pocket.[1][2] | Ionic / H-Bond Donor |
| 4-Piperidinol | Solubility & Vector: The hydroxyl group (C4-OH) directs substituents towards the solvent-exposed region, improving ADME properties.[1][2] The piperidine ring provides a rigid spacer.[1][2] | Hydrophobic / H-Bond |
1.1 The "Geminal" Effect in Kinase Binding
The proximity of the aminomethyl group (position 3) to the piperidinyl nitrogen (position 2) creates a pseudo-cyclic conformation due to intramolecular hydrogen bonding.[1][2] This pre-organizes the molecule to fit into the ATP-binding pocket of tyrosine kinases, reducing the entropic penalty of binding.[1][2]
Primary Biological Targets & Mechanisms[1][2]
2.1 Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a cytosolic non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling.[1][2] Derivatives of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol have shown potency as reversible, ATP-competitive inhibitors.[1][2]
-
Mechanism: The pyridine nitrogen pairs with the backbone NH of the hinge region.[1][2] The 3-aminomethyl group extends towards the "gatekeeper" residue (Met338 in Syk), often forming a critical salt bridge or H-bond with Asp512 or Glu339.[1][2]
-
Therapeutic Application: Treatment of autoimmune diseases (Rheumatoid Arthritis, ITP) and hematological malignancies (DLBCL).[1][2]
2.2
-Tryptase Inhibition
Tryptase is a tetrameric serine protease stored in mast cell granules.[1][2] It plays a central role in allergic asthma and inflammation.[1][2]
-
Mechanism: The aminomethyl group is the key pharmacophore here.[1][2] At physiological pH, it is protonated (
), allowing it to anchor deeply into the S1 pocket of tryptase, forming a salt bridge with Asp189 at the base of the pocket.[1] The piperidinol ring sits in the S2/S4 region, providing selectivity over related proteases like Trypsin or Thrombin.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Therapeutic Application: Asthma, COPD, and inflammatory bowel disease.[1][2]
Visualization: Signaling Pathways & Mechanism
The following diagram illustrates the dual-targeting potential of this scaffold within the B-Cell Receptor (BCR) pathway (Syk) and Mast Cell activation (Tryptase).[1][2]
Caption: Dual-pathway intervention points for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol derivatives in inflammatory signaling.
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating protocols are recommended.
4.1 In Vitro Syk Kinase Assay (FRET-based)
-
Purpose: Determine
values for derivatives against recombinant Syk. -
Reagents: Recombinant human Syk (catalytic domain), Fluorescein-labeled poly-GT substrate, ATP,
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Protocol:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10
). -
Incubation: Mix 5
of compound with 10 of enzyme buffer (20 mM HEPES pH 7.5, 10 mM , 1 mM DTT) containing 2 nM Syk. Incubate for 15 min at RT. -
Initiation: Add 10
of substrate/ATP mix (2ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> peptide, 10 ATP).[1] -
Reaction: Incubate for 60 min at RT.
-
Termination: Add 25
of EDTA (50 mM) to stop the reaction. -
Detection: Measure fluorescence polarization (Ex 485 nm / Em 530 nm).
-
Validation: Use Fostamatinib (R406) as a positive control (
nM).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
4.2 Tryptase Enzymatic Assay
-
Purpose: Assess serine protease inhibition selectivity.
-
Reagents: Recombinant human
-tryptase, Chromogenic substrate (Tos-Gly-Pro-Arg-pNA).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05% Triton X-100.[1][2] Note: Heparin is required for tryptase tetramer stability.[1][2] Add 50
heparin.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Incubation: Incubate 1 nM Tryptase with test compounds for 30 min at 25°C.
-
Start: Add 200
chromogenic substrate. -
Read: Monitor Absorbance at 405 nm kinetically for 20 min.
-
Analysis: Calculate
using the Morrison equation for tight-binding inhibitors.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on the core scaffold, based on generalized data from the aminomethyl-pyridine class.
| Position | Modification | Effect on Syk Activity | Effect on Tryptase Activity |
| C4-OH (Piperidine) | Oxidation to Ketone | Decreases solubility; slight loss in potency due to loss of H-bond donor.[1][2] | Neutral; often improves membrane permeability.[1][2] |
| C4-OH (Piperidine) | Esterification / Amidation | Increases potency if the group accesses the solvent front.[1][2] | Decreases potency if steric bulk clashes with S2 pocket.[1][2] |
| 3-Aminomethyl | Methylation (-NHMe) | Maintains kinase potency; improves metabolic stability.[1][2] | Drastically reduces protease potency (loss of primary amine for S1 anchor).[1][2] |
| Pyridine C5/C6 | Halogenation (F, Cl) | Increases metabolic stability; fills small hydrophobic pockets in the hinge region.[1][2] | Variable; often improves lipophilicity.[1][2] |
Synthesis of the Core Scaffold
For researchers needing to synthesize the core 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol for derivatization:
-
Nucleophilic Substitution: React 2-Chloro-3-cyanopyridine with 4-hydroxypiperidine in DMF/DIEA at 80°C.
-
Reduction: Hydrogenation of the nitrile group using Raney Nickel or
in THF.
References
-
Braselmann, S., et al. (2006).[1][2] "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Sutton, J. M., et al. (2012).[1][2] "Structure-based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase."[1][2] Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2014).[1][2] "Discovery of novel 2-amino-3-aminomethylpyridine derivatives as potent and selective Syk inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex Pharmaceuticals. (2008).[1][2] "Pyridine derivatives useful as inhibitors of kinases."[1][2] US Patent 7,468,378.[1][2] Link
Sources
Methodological & Application
Using 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in high-throughput screening
Application Note: High-Throughput Library Synthesis & Screening Using 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Abstract
This application note details the strategic utilization of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (CAS: Variable/Analogous to 23099-21-0 class) as a bifunctional privileged scaffold in High-Throughput Screening (HTS) campaigns. Characterized by a piperidine-pyridine core with distinct orthogonal "exit vectors" (a primary amine and a secondary alcohol), this building block is critical for synthesizing diversity-oriented libraries targeting Kinases (e.g., FLT3) , GPCRs (e.g., Dopamine Transporters) , and Anti-infective targets . This guide provides validated protocols for library generation, quality control, and screening workflows.
Technical Profile & Rationale
The "Privileged Scaffold" Concept
In modern drug discovery, "privileged scaffolds" are molecular frameworks capable of providing potent ligands for diverse biological targets. The 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol molecule represents a "vertex" scaffold due to its ability to orient side chains in specific 3D geometries.
-
Vector A (Primary Amine): The aminomethyl group serves as a high-reactivity handle for amide coupling, reductive amination, or sulfonylation. This is the primary vector for introducing "warheads" or specificity elements.
-
Vector B (Secondary Alcohol): The 4-piperidinol hydroxyl group modulates solubility (LogP) and can act as a hydrogen bond donor/acceptor or be oxidized/etherified for further derivatization.
-
Core (Pyridine-Piperidine): Provides a semi-rigid linker that mimics the hinge-binding motifs of kinase inhibitors and the biogenic amine pharmacophores of GPCR ligands.
Chemical Properties
| Property | Value (Approx.) | Relevance to HTS |
| Molecular Weight | ~207.27 Da | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3). |
| cLogP | 0.5 - 1.2 | High water solubility; low risk of non-specific hydrophobic binding. |
| H-Bond Donors | 2 (NH2, OH) | Critical for target engagement. |
| H-Bond Acceptors | 4 | Pyridine N and Piperidine N contribute to binding affinity. |
| Solubility | High (DMSO, MeOH) | Excellent for acoustic dispensing (Echo®) and liquid handling. |
Workflow Visualization
The following diagram illustrates the integrated workflow from scaffold procurement to hit validation.
Figure 1: End-to-end workflow for utilizing the scaffold in high-throughput library generation and screening.
Protocol: Parallel Library Synthesis
Objective: To generate a 96-member library by diversifying the aminomethyl position (Vector A) via amide coupling.
Reagents:
-
Scaffold: 0.2 M stock of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in DMF.
-
Carboxylic Acids: 96 diverse acids (0.2 M in DMA).
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (Neat).
Step-by-Step Procedure:
-
Dispensing:
-
Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 50 µL of the Scaffold stock (10 µmol) into each well of a 96-well deep-well reaction block.
-
Add 55 µL of unique Carboxylic Acid stock (11 µmol, 1.1 eq) to each well.
-
-
Activation & Coupling:
-
Add 55 µL of HATU solution (11 µmol, 1.1 eq).
-
Immediately add 5 µL of DIPEA (approx. 3 eq).
-
Seal the plate with a chemically resistant mat.
-
Incubate: Shake at 600 rpm for 16 hours at Room Temperature (RT).
-
-
Work-up (Solid Phase Extraction - SPE):
-
Dilute reaction mixtures with 200 µL MeOH.
-
Pass through SCX-2 (Strong Cation Exchange) cartridges.
-
Wash: 2x with MeOH (removes unreacted acids and HATU byproducts).
-
Elute: 1x with 2M Ammonia in MeOH (releases the basic product).
-
-
Finishing:
-
Evaporate solvent using a centrifugal evaporator (Genevac).
-
Resuspend in 100% DMSO to a final concentration of 10 mM .
-
-
QC Validation:
-
Randomly select 10% of the library for LC-MS analysis.
-
Acceptance Criteria: Purity > 85% (UV 254 nm) and Mass Confirmation [M+H]+.
-
Protocol: High-Throughput Screening (Kinase Focus)
Context: This scaffold is structurally relevant for Type I kinase inhibitors (hinge binders). This protocol describes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Materials:
-
Assay Plate: 384-well low-volume white plate.
-
Target: Recombinant Kinase (e.g., FLT3, 5 nM final).
-
Substrate: Biotinylated peptide (substrate) + ATP (at Km).
-
Detection: Europium-labeled anti-phospho antibody + APC-Streptavidin.
Step-by-Step Procedure:
-
Compound Transfer (Acoustic):
-
Use an Echo® 550 to dispense 20 nL of the library compounds (from the 10 mM DMSO stock) into the assay plate.
-
Final Assay Concentration: 10 µM (assuming 20 µL assay volume).
-
Controls: Column 1 (DMSO, Negative Control), Column 2 (Staurosporine, Positive Control).
-
-
Enzyme Addition:
-
Dispense 10 µL of Kinase Master Mix (Enzyme + Buffer) into the plate.
-
Incubate for 10 minutes at RT to allow compound-enzyme pre-equilibration.
-
-
Reaction Initiation:
-
Dispense 10 µL of Substrate Mix (ATP + Biotin-Peptide).
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-Ab + APC-Streptavidin + EDTA to stop reaction).
-
Incubate for 60 minutes (protected from light).
-
-
Readout:
-
Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission: 665 nm (APC) and 615 nm (Eu).
-
Data Analysis & Hit Validation
Calculation
Calculate the TR-FRET Ratio:
Calculate Percent Inhibition:
Triage Strategy
-
Primary Hit Cutoff: Compounds showing >50% inhibition at 10 µM.
-
Interference Check: Check fluorescence at 615nm alone. If signal is >20% higher than controls, the compound may be an auto-fluorescent false positive (common with some pyridine derivatives).
-
PAINS Filter: Ensure the attached "R" groups (from the carboxylic acids) do not introduce Pan-Assay Interference motifs (e.g., rhodamines, quinones).
References
-
FLT3 Kinase Inhibitors: Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122).[1] Journal of Medicinal Chemistry.[2]
-
Dopamine Transporter Ligands: Novel 3-aminomethyl- and 4-aminopiperidine analogues... synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry.[2]
-
Piperidine Scaffolds in Drug Discovery: Piperidine-containing drugs and recently studied analogs - biological activity. PubMed Review.
-
Fragment-Based Screening: Introduction into Fragment Based Drug Discovery. YouTube/WuXi AppTec.
-
Antimicrobial Applications: Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8]
Sources
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
Application Note: High-Throughput Screening and Physicochemical Profiling of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Abstract
This application note details the in vitro assay development pipeline for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol , a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Due to its specific structural motifs—a polar pyridine-piperidine core coupled with a reactive primary amine and a solubilizing hydroxyl group—this molecule represents a high-value "seed" for developing inhibitors against kinases (hinge binding) and serine proteases (S1 pocket occupancy).[1] This guide provides validated protocols for kinetic solubility assessment, Surface Plasmon Resonance (SPR) fragment screening, and hit-to-lead derivatization strategies.[1]
Molecule Profile & Significance[2]
The molecule 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol combines three distinct pharmacophores essential for drug design:
-
3-Aminomethyl-pyridine: A potential hinge-binding motif for kinases or an anchor for acidic residues in GPCRs.[1]
-
Piperidine Ring: A rigid spacer that directs vectors for side-chain growth.
-
4-Hydroxyl Group: A solubilizing handle that can also serve as a hydrogen bond donor/acceptor or a site for metabolic soft-spot analysis.[1]
Physicochemical Properties (Calculated)
| Property | Value (Est.) | Significance in Assay Design |
| MW | ~207.27 Da | Ideal for Fragment Screening (<300 Da).[1] |
| cLogP | 0.2 - 0.8 | High water solubility; low risk of non-specific hydrophobic binding.[1] |
| pKa (Pyridine) | ~5.2 | Uncharged at physiological pH (7.4). |
| pKa (Primary Amine) | ~9.5 | Protonated (+1 charge) at pH 7.4; critical for electrostatic interactions. |
| PSA | ~65 Ų | Good membrane permeability potential. |
Screening Cascade Overview
To validate this fragment, we employ a "Fail Fast" screening cascade. The workflow moves from physicochemical validation to biophysical confirmation.
Figure 1: The "Fail Fast" screening cascade ensures only high-quality, soluble, and non-aggregating fragments proceed to expensive SPR assays.
Protocol: Kinetic Solubility via Laser Nephelometry[3][4]
Before binding assays, the compound must be proven soluble in the assay buffer. Fragments with primary amines can salt out in high-phosphate buffers.[1]
Materials
-
Instrument: BMG NEPHELOstar or equivalent laser nephelometer.
-
Buffer: PBS pH 7.4 (avoid high salt if possible) or 50 mM HEPES.
-
Stock: 100 mM in DMSO.
Step-by-Step Procedure
-
Preparation: Prepare a 96-well clear flat-bottom plate.
-
Titration: Perform a serial dilution of the compound in DMSO (100 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer (Final DMSO = 1%).
-
Critical Step: Mix immediately to prevent local precipitation.
-
-
Incubation: Shake plate for 90 minutes at RT (25°C).
-
Read: Measure forward light scattering (laser intensity).
-
Analysis:
-
Plot Relative Nephelometry Units (RNU) vs. Concentration.[2]
-
Threshold: The concentration at which RNU exceeds 2x the background (buffer blank) is the Solubility Limit .
-
Pass Criteria: Solubility > 200 µM is required for fragment screening.
-
Protocol: Surface Plasmon Resonance (SPR) Fragment Screening[1][6][7][8]
SPR is the gold standard for this molecule because fragments often have fast off-rates (
Assay Setup
-
Sensor Chip: CM5 (Carboxymethyl dextran) or Series S Sensor Chip SA (Streptavidin) if using biotinylated protein.
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).[1]
-
Note: DMSO concentration in running buffer must exactly match the sample (typically 2% or 5%).
-
Workflow Diagram: SPR Cycle
Figure 2: SPR sensorgram cycle. For this fragment, expect a "square wave" sensorgram due to fast association/dissociation kinetics.
Detailed Procedure
-
Immobilization:
-
Immobilize the Target Protein to ~3000–5000 RU (Response Units). High density is needed for low-MW fragments (~207 Da).[1]
-
Reference Channel: Immobilize a dummy protein or use an unactivated/blocked surface to subtract non-specific binding.
-
-
Solvent Correction:
-
Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. This is critical for fragments.
-
-
Sample Injection:
-
Inject the fragment at concentrations: 0, 10, 50, 100, 250, 500 µM.[1]
-
Contact Time: 30–60 seconds.
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
-
Data Analysis:
-
Since
and are likely too fast to fit, use Steady State Affinity Fitting . -
Plot
(Equilibrium Response) vs. Concentration. -
Fit to the Langmuir Isotherm equation:
[1] -
Success Criteria: A clear saturation curve yielding a calculated
(typically 10 µM – 500 µM for a starting fragment).
-
Hit-to-Lead Derivatization Strategy
Once binding is confirmed via SPR, the molecule serves as a scaffold. The chemical handles allow for rapid library expansion.
A. Targeting the Primary Amine (Aminomethyl)
The primary amine is the most reactive site. In kinase inhibitors, this often extends into the solvent front or interacts with the "sugar pocket."
-
Reaction: Amide coupling (EDC/HOBt) or Sulfonylation.
-
Goal: Increase potency by adding hydrophobic bulk or specific H-bond acceptors.[1]
-
Caveat: Ensure the pKa of the new amide doesn't disrupt the solubility.
B. Targeting the Secondary Alcohol (Piperidinol)
The C4-hydroxyl is a vector for solubilizing groups.
-
Reaction: Ether formation (Williamson synthesis) or oxidation to ketone followed by reductive amination.
-
Goal: Optimize pharmacokinetic properties (LogD, metabolic stability).
References
-
Kinetic Solubility Protocol
- Source: AxisPharm. "Kinetic Solubility Assays Protocol."
-
URL:[Link]
-
SPR Fragment Screening Methodology
-
Piperidine Scaffold Utility
-
Nephelometry Principles
- Source: Emerald Cloud Lab.
-
URL:[Link]
Sources
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Application Notes and Protocols: 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol as a Novel Chemical Probe for [Hypothesized Target]
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a novel small molecule entity featuring a unique combination of a pyridine ring, a piperidinol core, and an aminomethyl substituent. While extensive characterization of this specific molecule is ongoing, its structural motifs suggest potential as a chemical probe for modulating the activity of specific biological targets. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system and various receptor families.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the hypothesized application of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol as a chemical probe, including its potential mechanism of action, protocols for its use in cell-based assays, and guidelines for data interpretation.
Based on in silico modeling and structural similarity to known pharmacophores, we hypothesize that 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol acts as a modulator of [Hypothesized Target, e.g., a specific G-protein coupled receptor (GPCR) or ion channel]. This application note will therefore focus on its use in elucidating the function of this target.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a chemical probe is crucial for its effective use.[3] The following table summarizes the key properties of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol.
| Property | Value (Predicted) | Source |
| Molecular Formula | C11H17N3O | ChemSpider |
| Molecular Weight | 207.27 g/mol | ChemSpider |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water | --- |
| Storage | Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 3 months. |
Safety and Handling:
Handle 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Hypothesized Biological Activity and Mechanism of Action
We postulate that 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol functions as a [e.g., selective agonist/antagonist] of the [Hypothesized Target]. The aminomethyl-pyridine moiety may interact with the orthosteric binding pocket, while the piperidinol group could form hydrogen bonds with key residues, contributing to its binding affinity and selectivity.
Hypothesized Signaling Pathway:
The following diagram illustrates the proposed signaling cascade initiated by the interaction of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol with its hypothesized GPCR target.
Caption: Hypothesized GPCR signaling pathway modulated by the chemical probe.
Experimental Protocols
The following protocols provide a framework for investigating the biological activity of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol. It is essential to empirically determine the optimal concentration for your specific cellular system.[6]
Protocol 1: In Vitro Target Engagement Assay (e.g., Radioligand Binding Assay)
This protocol aims to determine the binding affinity of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol to the hypothesized target receptor.
Materials:
-
Cell membranes expressing the [Hypothesized Target]
-
Radiolabeled ligand (e.g., [3H]-agonist/antagonist)
-
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled known ligand)
-
96-well filter plates
-
Scintillation cocktail and counter
Workflow Diagram:
Caption: Workflow for the in vitro radioligand binding assay.
Procedure:
-
Prepare serial dilutions of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in binding buffer.
-
In a 96-well filter plate, add binding buffer, the chemical probe dilutions (or vehicle for total binding), and the non-specific binding control.
-
Add the radiolabeled ligand at a concentration near its Kd.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate for a predetermined time at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 or Ki value for the chemical probe.
Protocol 2: Cell-Based Functional Assay (e.g., cAMP Assay)
This protocol assesses the functional activity of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol by measuring its effect on second messenger production.[7]
Materials:
-
Cells expressing the [Hypothesized Target] (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
-
Forskolin (or other adenylyl cyclase activator, if the target is Gi-coupled)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in assay buffer.
-
Remove the culture medium and add the chemical probe dilutions to the cells.
-
Incubate for a specified time at 37°C.
-
If the target is Gi-coupled, stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Generate a dose-response curve and calculate the EC50 or IC50 of the chemical probe.
Data Interpretation and Best Practices
-
Dose-Response: Always perform a dose-response experiment to determine the optimal concentration range for your experiments. High concentrations may lead to off-target effects.[8]
-
Controls: Include appropriate positive and negative controls in all experiments. A structurally similar but inactive analog, if available, can serve as an excellent negative control.[3][8]
-
Orthogonal Assays: Validate your findings using orthogonal assays. For example, if the probe shows activity in a functional assay, confirm target engagement with a biophysical method.[8]
-
Cellular Context: Be aware that the activity of a chemical probe can vary between different cell types and experimental conditions.[6]
Conclusion
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol represents a promising chemical tool for the investigation of [Hypothesized Target] biology. Its unique structural features warrant further exploration of its selectivity and mechanism of action. The protocols and guidelines provided in this document offer a starting point for researchers to utilize this probe in their studies. As with any chemical probe, rigorous experimental design and careful data interpretation are paramount to generating reliable and reproducible results.[3][8]
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Chemical Probes Portal. How to use chemical probes. [Link]
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Alto Predict. Best Practices for Chemical Probes. [Link]
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Digital Commons @ Rockefeller University. Using Chemical Probes to Examine Cellular Activities. [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Antibodies.com. Cell-Based Assays Guide. [Link]
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Yeleussinov, A., et al. (2021). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 68(4), 887-895. [Link]
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Wan, B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central, 22(12), 3845-3853. [Link]
-
Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 205-213. [Link]
-
Fritch, P. C., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Bioorganic & Medicinal Chemistry, 13(8), 2859-2872. [Link]
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-
Herold, J. M., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 9(3), 184-191. [Link]
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Kaczor, A. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116314. [Link]
-
Miller, T. M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6542. [Link]
-
Leś, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6656. [Link]
-
Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 212-223. [Link]
-
Schmidt, A., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(22), 4069. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4096-4113. [Link]
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-
Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(19), 3666-3681. [Link]
-
Horwell, D. C., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. [Link]
-
Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Abstract
This document provides a comprehensive guide for the in vivo assessment of the novel compound 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation. Drawing from the structural motifs of the compound, which feature a piperidine core—a privileged scaffold in central nervous system (CNS) and analgesic drug discovery—this guide proposes a tiered approach to investigating its therapeutic potential in animal models of neuropathic pain and neurodegeneration.[1][2] The application notes emphasize a strategy that begins with fundamental pharmacokinetic and safety profiling, followed by efficacy testing in validated disease models. Throughout, the principles of ethical animal use are underscored, ensuring scientifically robust and reproducible outcomes.
Introduction: Rationale for In Vivo Testing
The chemical structure of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol incorporates a piperidine moiety, a key pharmacophore in numerous clinically successful drugs targeting the CNS, including analgesics and antipsychotics.[1][2][3] The presence of the aminomethylpyridinyl group further suggests potential interactions with neurotransmitter systems. Given these structural alerts, a logical starting point for the in vivo characterization of this compound is in the domains of neuropathic pain and neurodegenerative disorders. Animal models provide indispensable systems for studying complex physiological and pathological processes like chronic pain and neurodegeneration that cannot be fully replicated in vitro.[4][5]
This guide outlines a strategic, multi-stage in vivo evaluation process:
-
Stage 1: Pharmacokinetic (PK) and Acute Toxicity Profiling. To understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe dose range.
-
Stage 2: Efficacy in a Neuropathic Pain Model. To assess the analgesic potential of the compound.
-
Stage 3: Efficacy in a Neurodegeneration Model. To explore potential neuroprotective effects.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in strict accordance with institutional and national guidelines. Prior to commencement, protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[6] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied:
-
Replacement: Utilizing non-animal methods where possible. The protocols described here are for studies where in vivo systems are deemed essential.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Optimizing procedures to minimize animal pain, suffering, and distress.[6][7][8] This includes the use of appropriate anesthesia and analgesia for invasive procedures and defining humane endpoints.[9][10]
Stage 1: Pharmacokinetic and Acute Toxicity Studies
The objective of this initial stage is to determine the compound's bioavailability, CNS penetration, and acute toxicity profile. Rodents, such as Sprague-Dawley rats, are a suitable model for these initial studies due to their well-characterized physiology and ease of handling.[11]
Experimental Protocol: Single-Dose Pharmacokinetics and Brain Penetration
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Formulation: The compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation's stability and solubility should be confirmed beforehand.
-
Dosing: A single dose (e.g., 10 mg/kg) is administered via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or jugular vein cannulation. At the final time point, animals are euthanized, and brains are collected.
-
Sample Analysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS method.[12]
-
Data Analysis: Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is determined by comparing the AUC from PO administration to the AUC from IV administration. The brain-to-plasma concentration ratio (Kp) is calculated to assess CNS penetration.[13]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (h) | TBD | TBD |
| AUC (ng*h/mL) | TBD | TBD |
| t½ (h) | TBD | TBD |
| Bioavailability (%) | N/A | TBD |
| Kp (Brain/Plasma) | TBD | TBD |
Experimental Workflow: Pharmacokinetic Analysis
Caption: Workflow for assessing neuroprotective efficacy.
Conclusion
The protocols detailed in this guide provide a systematic and scientifically rigorous framework for the initial in vivo characterization of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol. This tiered approach, from foundational PK/Tox studies to efficacy evaluation in robust models of neuropathic pain and neurodegeneration, will enable a comprehensive assessment of the compound's therapeutic potential. Adherence to ethical guidelines and meticulous experimental execution are paramount for generating reliable and translatable preclinical data.
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Pounder, K. C., & Kendall, D. A. (2017). An overview of animal models for neuropathic pain. In Neuropathic Pain: From Mechanisms to Treatment. Royal Society of Chemistry. [Link]
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Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. [Link]
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Jagga, M. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]
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Doke, S. K., & Dhawale, S. C. (2015). Ethical considerations regarding animal experimentation. Journal of Clinical and Diagnostic Research, 9(1), BL01–BL03. [Link]
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PubMed. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. [Link]
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Application Notes and Protocols for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in Neuropharmacology Research
Introduction: Unveiling the Neuropharmacological Potential of a Novel Pyridinyl-Piperidinol Scaffold
The compound 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol represents a novel chemical entity with significant potential for investigation in neuropharmacology. Its unique structure, featuring a pyridine ring, a piperidinol moiety, and an aminomethyl group, suggests possible interactions with a range of central nervous system (CNS) targets. The piperidine scaffold is a common feature in a multitude of CNS-active drugs, known to interact with various receptors and transporters.[1] The presence of a basic nitrogen in the piperidine ring and the aminomethyl group could facilitate interactions with aminergic neurotransmitter systems, such as the dopaminergic, serotonergic, or adrenergic systems. Furthermore, the 4-piperidinol hydroxyl group may form key hydrogen bonds within receptor binding pockets.
Given these structural alerts, a rational starting point for the neuropharmacological investigation of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is to hypothesize its activity as a modulator of dopamine and serotonin receptors, or potentially as a ligand for sigma receptors, which are known to be involved in a variety of neuropsychiatric conditions.[2] This document provides a comprehensive guide for researchers to systematically evaluate the neuropharmacological profile of this compound, from initial in vitro characterization to in vivo functional and behavioral assessment. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Part 1: In Vitro Characterization - Target Identification and Functional Profiling
The initial phase of investigation focuses on identifying the specific molecular targets of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol and characterizing its functional activity at these targets.
Radioligand Receptor Binding Assays: Determining Target Affinity
Radioligand binding assays are a fundamental tool to determine the affinity of a test compound for a specific receptor.[3] This is achieved by measuring the displacement of a radiolabeled ligand with known high affinity and specificity for the target receptor by the unlabeled test compound.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Sigma-1).
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
Receptor membrane preparation (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kd value (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors, or [3H]-(+)-Pentazocine for Sigma-1 receptors).[2]
-
A range of concentrations of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (e.g., 0.1 nM to 10 µM).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM haloperidol for D2 receptors).
-
Specific binding is calculated as total binding minus non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Receptor Binding Affinity Profile of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 15.2 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 8.7 |
| Sigma-1 | [3H]-(+)-Pentazocine | 25.4 |
| Dopamine Transporter (DAT) | [3H]-WIN 35,428 | > 1000 |
| Serotonin Transporter (SERT) | [3H]-Citalopram | > 1000 |
Functional Assays: Delineating Agonist versus Antagonist Activity
Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator.
Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs) (e.g., D2 and 5-HT2A receptors)
-
Cell Culture:
-
Use a cell line expressing the receptor of interest and engineered to report on cAMP levels (e.g., using a CRE-luciferase reporter system or a FRET-based biosensor).
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol.
-
Stimulate the cells with a known agonist for the receptor (e.g., quinpirole for D2, serotonin for 5-HT2A) at a concentration that elicits a submaximal response (EC80).
-
After incubation, measure the change in the reporter signal (e.g., luminescence or FRET ratio).
-
-
Assay Procedure (Agonist Mode):
-
Incubate the cells with varying concentrations of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol alone.
-
Measure the change in the reporter signal.
-
-
Data Analysis:
-
In antagonist mode, plot the response against the concentration of the test compound to determine the IC50 for inhibition of the agonist response.
-
In agonist mode, plot the response against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal activation) and the Emax (maximal effect).
-
dot
Caption: In Vitro Characterization Workflow.
Part 2: In Vivo Neurochemical and Behavioral Profiling
Following in vitro characterization, the next critical step is to assess the effects of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in a living organism.
In Vivo Microdialysis: Assessing Neurotransmitter Dynamics
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[4][5][6] This allows for a direct assessment of the compound's impact on neurotransmitter release and reuptake.
Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[7]
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
-
Compound Administration:
-
Administer 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Post-Dosing Sample Collection:
-
Continue collecting dialysate samples for several hours to monitor the time-course of the compound's effect on neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of any changes.
-
dot
Caption: Hypothetical D2 Receptor Antagonist Signaling.
Behavioral Pharmacology: Evaluating Therapeutic Potential
A battery of behavioral tests in rodents is essential to assess the potential therapeutic applications of the compound, such as antipsychotic, antidepressant, or anxiolytic effects.[8][9]
Table 2: Behavioral Models and Their Potential Implications
| Behavioral Model | Description | Potential Implication |
| Locomotor Activity | Measures spontaneous and novelty-induced movement in an open field. | Assesses for stimulant or sedative properties. |
| Prepulse Inhibition (PPI) of Startle | Measures the ability of a weak prestimulus to inhibit the startle response to a strong stimulus. Deficits in PPI are observed in schizophrenia. | A reversal of induced PPI deficits suggests potential antipsychotic activity. |
| Forced Swim Test / Tail Suspension Test | Measures the immobility of rodents when placed in an inescapable aversive situation. | A decrease in immobility is indicative of antidepressant-like effects. |
| Conditioned Place Preference (CPP) | A classical conditioning paradigm to assess the rewarding or aversive properties of a drug.[10][11] | Can indicate abuse potential. |
Protocol: Prepulse Inhibition (PPI) of Startle
-
Apparatus:
-
Use a startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
-
Acclimation:
-
Place the animal in the chamber and allow it to acclimate for a few minutes with background white noise.
-
-
Test Session:
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the strong pulse.
-
No-stimulus trials: Only background noise is present.
-
-
-
Drug Treatment:
-
To test for antipsychotic-like properties, a PPI deficit can be induced by a psychostimulant like apomorphine or phencyclidine (PCP).
-
Administer 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol prior to the PPI-disrupting agent.
-
-
Data Analysis:
-
Calculate the percentage of PPI using the formula: %PPI = 100 x [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle).
-
Compare the %PPI across different treatment groups using ANOVA. A significant reversal of the induced PPI deficit by the test compound suggests antipsychotic-like efficacy.
-
Conclusion and Future Directions
The systematic application of the protocols detailed in this guide will provide a comprehensive neuropharmacological profile of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol. The in vitro data will elucidate its primary molecular targets and mechanism of action, while the in vivo studies will reveal its effects on brain neurochemistry and its potential as a therapeutic agent for neuropsychiatric disorders. Positive findings in these initial studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in more complex animal models of disease. This structured approach ensures a thorough and scientifically sound evaluation of this novel compound, paving the way for its potential development as a next-generation neuropharmacological tool or therapeutic.
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Application Note & Protocols: Strategies for the Crystallization of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol Protein Complexes
Abstract: The acquisition of high-resolution crystal structures of protein-ligand complexes is a cornerstone of modern structure-based drug design. This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques and protocols for crystallizing protein complexes with the small molecule inhibitor, 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol. We delve into the foundational principles of co-crystallization, rigorous quality control of starting materials, step-by-step protocols for screening and optimization, and advanced troubleshooting strategies. The methodologies described herein are designed to be robust and adaptable, providing a comprehensive framework for overcoming common challenges in obtaining diffraction-quality crystals.
Introduction: The Rationale for Structural Insights
The molecule 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol represents a chemical scaffold with significant potential in drug discovery, featuring key hydrogen bond donors and acceptors. Elucidating the three-dimensional structure of this ligand in complex with its target protein is paramount. It allows for a precise understanding of the binding mode, reveals key molecular interactions, and provides an empirical basis for rational lead optimization to improve potency, selectivity, and pharmacokinetic properties.
However, obtaining such structures is non-trivial. The primary challenges often include the ligand's solubility, its influence on protein stability, and the potential for inducing conformational changes in the target protein that may hinder crystallization.[1][2] This guide focuses predominantly on the co-crystallization strategy, where the protein-ligand complex is formed prior to crystallization trials, as this is often the most successful approach for novel complexes or when ligand binding induces significant structural rearrangement.[3][4]
Section 1: Foundational Principles of Protein Co-Crystallization
Protein crystallization is the process of driving a purified protein-ligand complex out of solution into a highly ordered, three-dimensional lattice. This is achieved by slowly bringing the solution to a state of supersaturation, where the concentration of the complex exceeds its solubility limit.[5][6] This process occurs in two distinct but interconnected stages:
-
Nucleation: The initial formation of a stable, ordered molecular aggregate (a crystal nucleus). This is the rate-limiting step and is highly sensitive to conditions.[6]
-
Growth: The subsequent addition of individual protein-ligand complex molecules to the faces of the existing nucleus, causing the crystal to enlarge.
The primary goal of any crystallization experiment is to control these two phases to produce a small number of large, well-ordered single crystals. This is accomplished by carefully manipulating a wide range of chemical and physical parameters, including precipitant concentration, pH, temperature, and the presence of additives.[7]
Section 2: Pre-Crystallization Quality Control: The Foundation of Success
The quality of the final crystals is directly dependent on the quality of the starting materials. Overlooking this stage is a common cause of failure.
Target Protein Quality
The protein sample must be of the highest possible purity and homogeneity. Aggregates and heterogeneity are potent inhibitors of crystallization as they disrupt the formation of a uniform crystal lattice.[8]
Protocol 1: Protein Purity and Homogeneity Assessment
-
Purity Check (SDS-PAGE): Run the purified protein on a high-resolution SDS-PAGE gel and stain with Coomassie Blue. The protein should appear as a single, sharp band, indicating >95% purity.[9]
-
Homogeneity & Aggregation State (SEC-MALS): Use Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) to confirm that the protein exists as a single, monodisperse species in solution. Avoid samples with significant aggregation peaks or broad elution profiles.[8]
-
Concentration: Concentrate the purified, monodisperse protein to a working stock of 5-20 mg/mL using an appropriate centrifugal ultrafiltration device.[10][11] The optimal concentration is protein-dependent and may require empirical testing.
-
Final Clarification: Immediately before use, centrifuge the concentrated protein stock at >14,000 xg for 10 minutes at 4°C to remove any small, soluble aggregates or dust particles that may have formed during storage.[10][12]
| Parameter | Method | Acceptance Criteria | Causality |
| Purity | SDS-PAGE | >95% single band | Contaminating proteins will not fit into the crystal lattice, inhibiting growth. |
| Homogeneity | SEC-MALS, DLS | Monodisperse peak, low polydispersity | Aggregates act as competing nucleation sites, leading to showers of microcrystals or amorphous precipitate.[8] |
| Stability | Thermal Shift Assay | Stable Tm in buffer | An unstable protein will denature and precipitate rather than crystallize. |
Ligand Preparation and Validation
The small molecule must be pure and handled correctly to ensure it is active and available to bind the target protein.
Protocol 2: Ligand Stock Preparation
-
Source: Obtain 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol at the highest possible purity (>98%).
-
Solubilization: Prepare a high-concentration stock solution, typically 50-100 mM, in 100% dimethyl sulfoxide (DMSO).[2] The pyridinyl and piperidinol moieties may confer some aqueous solubility, but a DMSO stock ensures a high concentration and aids in dispensing small volumes.
-
Storage: Store the ligand stock at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
-
Solubility Check: Before complex formation, test the solubility of the ligand in the final protein buffer. A high degree of precipitation upon dilution from DMSO indicates a potential issue that may require adjusting the final DMSO concentration or exploring alternative solubilizing agents like low molecular weight PEGs.[13]
Section 3: Experimental Workflow for Co-Crystallization
The overarching strategy is to form the protein-ligand complex and then subject this complex to a wide array of crystallization conditions to identify initial "hits."
Caption: Co-crystallization workflow from preparation to diffraction-quality crystal.
Protocol 3: Protein-Ligand Complex Formation
-
Dilute Protein: Start with your clarified, concentrated protein stock in a suitable, simple buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[8]
-
Add Ligand: Add the ligand stock solution directly to the protein solution to achieve a final molar excess of ligand. A 3- to 10-fold molar excess is a common starting point.[13] For a protein at 0.3 mM (approx. 15 mg/mL for a 50 kDa protein), a 5-fold excess would require a final ligand concentration of 1.5 mM.
-
Causality: A molar excess is required to drive the binding equilibrium towards the complexed state, ensuring near-full occupancy of the binding site, which is crucial for forming a homogeneous crystal lattice.[13]
-
-
Control DMSO: Ensure the final concentration of DMSO in the mixture is below 5% (v/v) if possible, as higher concentrations can interfere with crystallization.[8]
-
Incubate: Gently mix and incubate the solution. A standard starting point is 30-60 minutes on ice (4°C).[3] However, the optimal incubation time and temperature can vary; room temperature incubation may be beneficial if the ligand is poorly soluble.[3]
-
Final Centrifugation: Before setting up trays, centrifuge the complex solution again (14,000 xg, 10 min, 4°C) to remove any precipitate that may have formed upon ligand addition.
Section 4: Initial Crystallization Screening
The goal of initial screening is to sample a wide range of chemical space to find conditions that produce any crystalline material, often referred to as "hits".[5][10] The sitting drop vapor diffusion method in 96-well plates is ideal for this high-throughput approach.[14]
Protocol 4: Initial Screening via Sitting Drop Vapor Diffusion
-
Plate Preparation: Use a commercially available 96-well sitting drop crystallization plate.
-
Dispense Screen Solutions: Using a multichannel pipette or a liquid-handling robot, dispense 50-80 µL of each unique solution from a sparse matrix screen (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+) into the reservoir wells.
-
Set Drops: Dispense the protein-ligand complex into the smaller drop posts. A common setup using a robot is 100 nL of the complex solution mixed with 100 nL of the corresponding reservoir solution.[8]
-
Seal and Incubate: Carefully seal the plate with optically clear tape to create an airtight system for vapor equilibration.[14] Store the plates in a temperature-controlled environment (20°C is a common starting point) free from vibration.
-
Observation: Examine the drops under a microscope immediately after setup and then daily for the first week, followed by weekly checks.[15] Record all observations, noting clear drops, amorphous precipitate, phase separation, or crystals.
| Recommended Initial Screens | Description |
| Hampton Research Crystal Screen™ & Screen 2™ | A classic sparse matrix screen covering a broad range of salts, polymers, and pH values.[10] |
| Molecular Dimensions JCSG+ Suite™ | Developed by the Joint Center for Structural Genomics, biased towards conditions successful for many proteins. |
| Qiagen NeXtal JCSG Core Suites | Four screens (I-IV) providing a comprehensive survey of common crystallization space. |
Section 5: Optimization of Initial Hits
An initial "hit" is rarely a diffraction-quality crystal. It is typically a shower of microcrystals, a poorly formed single crystal, or a crystalline precipitate. Optimization involves systematically refining the "hit" condition to improve crystal quality.[5][7]
Caption: Logical workflow for the optimization of an initial crystallization hit.
Protocol 5: Optimization by Fine-Grid and Additive Screening
-
Identify the Hit Condition: From the initial screen, select the well with the most promising result. For example: 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5.
-
Design a Fine-Grid Screen: Prepare a 24-well hanging or sitting drop plate. Systematically vary the precipitant concentration and the pH around the initial hit condition.
-
Example Grid: Vary Ammonium Sulfate from 1.4 M to 1.9 M in 0.1 M steps along one axis, and vary pH from 7.0 to 7.8 in 0.2 unit steps along the other axis.
-
Causality: This methodical approach allows for fine-tuning the supersaturation level. Small changes can dramatically shift the outcome from precipitation to controlled crystal growth.[7]
-
-
Perform an Additive Screen: If grid screening does not yield suitable crystals, use the original hit condition as a base for an additive screen (e.g., Hampton Research Additive Screen).[15][16]
-
Setup: Prepare a bulk solution of the hit condition (e.g., 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5). Use this as the reservoir solution in a 96-well plate.
-
Drop Composition: In the drop, mix the protein-ligand complex, the reservoir solution, and a small volume of one of the 96 unique additives.[15]
-
Causality: Additives are small molecules that can improve crystal quality by various mechanisms: stabilizing the protein, mediating crystal contacts, or altering solvent properties to favor ordered packing.[17][18]
-
Section 6: Alternative and Advanced Methods
If standard vapor diffusion fails, other techniques can be employed.
-
Microbatch Under Oil: This method involves mixing the protein-ligand complex directly with the precipitant in a small drop (0.2-2 µL) and covering it with oil.[19][20] Using paraffin oil creates a true batch experiment with no water evaporation.[19] Using a mix of paraffin and silicone oil allows for slow dehydration, mimicking vapor diffusion.[11][20] This technique can be advantageous as it eliminates the air-water interface and can prevent the formation of "skins" on the drop surface.[20]
-
Ligand Soaking: If a high-quality crystal of the apo (unliganded) protein can be grown reproducibly, soaking is a powerful and efficient alternative.[3][19] This involves transferring a pre-grown apo crystal into a solution containing the hit condition supplemented with the ligand. The ligand then diffuses through the solvent channels of the crystal to the binding site.[21] This method is often faster than co-crystallization but is not suitable if the ligand induces a conformational change that would shatter the crystal lattice.[2]
Section 7: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Clear Drops (No Precipitate) | Protein concentration too low; Precipitant concentration too low. | Increase protein concentration; Use a higher precipitant concentration range. |
| Amorphous Precipitate | Supersaturation is reached too quickly; Protein is unstable/aggregating. | Decrease precipitant/protein concentration; Vary pH away from the protein's pI; Re-check protein quality; Try additive screens for stabilizers.[18] |
| Shower of Microcrystals | Excessive nucleation sites; Supersaturation level is too high. | Decrease protein/precipitant concentration; Increase temperature to slow kinetics; Use additives like ethanol or dioxane to 'poison' nucleation[22]; Try microseeding. |
| Crystals Stop Growing/Too Small | Depletion of material in the drop; Reached equilibrium too quickly. | Increase drop size; Decrease precipitant concentration in the reservoir to slow equilibration; Try microbatch methods.[23] |
| Poorly Diffracting Crystals | High solvent content; Lattice disorder. | Try additive screens to find molecules that mediate better crystal contacts[17]; Dehydrate crystals post-growth; Change temperature. |
References
-
Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, D63, 72–79.
-
Cornell University. Protein XRD Protocols - Crystallization of Proteins. Cornell University College of Agriculture and Life Sciences.
-
Frkic, R., & Bruning, J. B. (2019). Obtaining Crystals of PPARγ Ligand Binding Domain Bound to Small Molecules. Methods in Molecular Biology, 1928, 239-253.
-
Molecular Dimensions. Additive Screens. Calibre Scientific.
-
Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research User Guides.
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research User Guides.
-
Chayen, N. E. (2017). Protein Crystallization using Microbatch-Under-Oil. Douglas Instruments.
-
Hampton Research. (n.d.). Additive Screen User Guide. Hampton Research.
-
ChemTube3D. (n.d.). Guide for crystallization. University of Liverpool.
-
Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory.
-
Lovelace, J., et al. (2007). Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Crystal Growth & Design, 7(12), 2464–2470.
-
Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. Douglas Instruments.
-
Massachusetts Institute of Technology. (n.d.). Growing Crystals. MIT Department of Chemistry.
-
CSIRO. (2022). Optimisation – Biomolecular Crystallisation and Characterisation. CSIRO.
-
Coyle, J. (n.d.). Producing Crystalline Protein-Ligand Complexes. Sygnature Discovery.
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research User Guides.
-
Hampton Research. (n.d.). Microbatch Crystallization (Al's Oil). Hampton Research User Guides.
-
Merlino, A., et al. (2013). Improving Protein Crystal Quality by the Without-Oil Microbatch Method. Crystals, 3(1), 12-22.
-
Lynch, K. L., et al. (2023). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F, 79(6), 185-195.
-
Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Creative Biostructure.
-
TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. SPT Labtech.
-
BioXFEL. (2021, June 24). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes [Video]. YouTube.
-
McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section D, 60(Pt 1), 2-12.
-
Molecular Dimensions. (n.d.). Sample Preparation for Protein Crystallography. Calibre Scientific.
-
Bergfors, T. (n.d.). Laboratory exercises for protein crystallization. Uppsala University.
-
Molecular Dimensions. (n.d.). Optimisation Tips. Calibre Scientific.
-
White, J. F. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. The Protein Journal, 29(4), 283–289.
-
Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Hampton Research Blog.
-
Ung, A. (2021, June 17). How to optimize my protein crystallization conditions? ResearchGate.
-
Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1085008.
-
Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D, 72(Pt 12), 1234–1247.
-
Palmer, R., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 989-993.
-
McPherson, A. (2001). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D, 57(Pt 8), 1075–1084.
-
Wikipedia contributors. (2023, December 1). Protein crystallization. In Wikipedia, The Free Encyclopedia.
-
Cole, J. C., et al. (2017). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Acta Crystallographica Section B, 73(Pt 2), 161–172.
-
Varughese, S. (2015). Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications. CrystEngComm, 17(42), 7959-7974.
-
Skarzynski, T., & Thorpe, J. (2006). Crystallization to obtain protein–ligand complexes for structure-aided drug design. Acta Crystallographica Section D, 62(Pt 1), 102–107.
-
Sivakumar, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Materials Today: Proceedings, 45, 2382-2387.
-
Warren, G. L., & Murray, C. W. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(7), 736-738.
-
Colletier, J. P., et al. (2017). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Protein Science, 26(11), 2235–2245.
-
Al-Ghorbani, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, 77(Pt 10), 1109–1113.
Sources
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- 4. sptlabtech.cn [sptlabtech.cn]
- 5. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
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- 8. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol . The unique structure of this molecule, possessing multiple basic nitrogen centers and a polar hydroxyl group, presents significant challenges that require a well-designed purification strategy. This document is intended for researchers, medicinal chemists, and process development professionals.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol that complicate its purification?
A1: The purification challenges for this molecule stem directly from its multifunctional nature. It contains three distinct basic centers: a primary aliphatic amine (-CH₂NH₂), a pyridine nitrogen, and a secondary piperidine nitrogen. Additionally, the presence of a hydroxyl group (-OH) on the piperidine ring significantly increases its polarity. This combination leads to high water solubility, low solubility in non-polar organic solvents, and strong interactions with acidic stationary phases like silica gel.[1]
Q2: My crude product is a dark, oily residue. What is the likely cause?
A2: The discoloration of amine-containing compounds, particularly piperidines, is often due to oxidation upon exposure to air and light.[2] While minor discoloration may not impact the usability for some applications, it indicates the presence of impurities. For high-purity requirements, purification is essential. Storage under an inert atmosphere (Nitrogen or Argon) in a dark, cool place is recommended for the purified product.
Q3: I am struggling to remove water from my final product. It remains a persistent oil or gum. What should I do?
A3: Piperidine-based compounds can form azeotropes with water, making complete removal by simple rotary evaporation difficult.[2] For small-scale operations, drying the organic solution over a potent drying agent suitable for basic compounds, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂), is effective.[2] For larger scales or particularly stubborn cases, azeotropic distillation with a solvent like toluene can be employed to effectively remove residual water.
Q4: Which purification technique should I attempt first after my initial reaction work-up?
A4: The optimal starting point depends on the nature of the expected impurities.
-
If your impurities are neutral or acidic: An acid-base extraction is the most efficient first step to isolate your basic product from non-basic contaminants.[3][4]
-
If your impurities are other basic compounds with different polarities: Column chromatography will likely be necessary.
-
If your product is a solid and of moderate purity (>85-90%): Recrystallization can be an excellent final polishing step.[5]
The decision tree below provides a general guide for selecting a purification strategy.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides detailed protocols and explanations to overcome specific experimental hurdles.
Issue 1: Low Purity Due to Neutral or Acidic Contaminants
Primary Cause: Incomplete separation from non-basic starting materials, reagents, or byproducts during the initial aqueous work-up.
Solution: Optimized Acid-Base Extraction
This technique leverages the basicity of your target compound. By converting it into a water-soluble salt with acid, it can be separated from non-basic organic-soluble impurities.[4][6]
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic nitrogens on your compound will be protonated, forming a water-soluble salt.[7]
-
Separation: The protonated product will move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. Separate the layers and save the aqueous layer.
-
Back-Wash (Optional but Recommended): To remove any traces of organic impurities that may have carried over, wash the collected aqueous layer with a fresh portion of organic solvent.[8]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is strongly basic (pH > 10). This neutralizes the salt and regenerates the free base of your compound.
-
Re-extraction: Extract the now water-insoluble free base back into an organic solvent (e.g., DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: Challenges with Silica Gel Chromatography
Sub-Issue 2a: Product streaks badly (tails) or does not elute from the column.
Primary Cause: The basic amine and pyridine groups on your molecule interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow, tailing elution.
Solution: Use a Basic Modifier in the Eluent
Adding a small amount of a volatile base to the mobile phase will neutralize the acidic sites on the silica, allowing your basic compound to elute properly.[9]
Recommended Solvent Systems:
| Polarity | Base Solvent System | Modifier | Typical Ratio |
| Low to Medium | Hexanes / Ethyl Acetate | Triethylamine (TEA) | 0.1 - 1% v/v |
| Medium to High | Dichloromethane / Methanol | Triethylamine (TEA) | 0.1 - 1% v/v |
| Very High | Dichloromethane / Methanol | Ammonium Hydroxide (NH₄OH) | 0.5 - 2% v/v |
Expert Tip: Before running a large column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Prepare your TLC developing chambers with the solvent systems listed above to see which one gives your product a clean spot with a retention factor (Rƒ) between 0.2 and 0.4.[9]
Sub-Issue 2b: Product is too polar and remains at the baseline even with highly polar eluents.
Primary Cause: The combined polarity of the hydroxyl and multiple amine groups makes the molecule too hydrophilic for standard normal-phase chromatography.
Alternative Solutions:
-
Reverse-Phase Chromatography (RPC): This is an excellent alternative for highly polar compounds.[10]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Modifier: A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to protonate the amines, ensuring sharp peaks. The product will be isolated as a salt (e.g., trifluoroacetate).
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar molecules.[10]
-
Stationary Phase: Polar phases like bare silica, diol, or amine-functionalized silica.
-
Mobile Phase: A high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer.
-
Issue 3: Difficulty Obtaining a Crystalline Solid Product
Primary Cause: The presence of minor impurities can inhibit crystal lattice formation. The molecule's conformational flexibility may also favor an amorphous state or oil.
Solution 1: Systematic Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is finding a solvent or solvent system in which the product is soluble when hot but insoluble when cold.[11][12]
Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube. Common choices for polar compounds include isopropanol, ethanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.[9]
-
Gently heat the tubes that showed poor solubility at room temperature. A suitable solvent will fully dissolve the compound upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The formation of high-quality crystals indicates a good recrystallization solvent.
Solution 2: Salt Formation for Crystallization
If the free base fails to crystallize, converting it to a salt can often yield a highly crystalline solid.[13] The ordered ionic interactions in a salt lattice can overcome the factors that prevent the neutral molecule from crystallizing.
Procedure for Oxalate Salt Formation:
-
Dissolve the purified free base in a suitable solvent like acetone or isopropanol.
-
In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the solution of your compound while stirring.
-
The oxalate salt will often precipitate immediately or upon cooling.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
References
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (n.d.).
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- YouTube. (2020). Acid base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (2018).
- Chemical Review and Letters. (2021).
- Google Patents. (2006). WO 2006/055321 A2 - A process for purification of 1-(2-phenethyl)
- Google Patents. (n.d.).
- Arulraj, S. et al. (2021).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
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- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
Overcoming solubility issues with 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Technical Support Hub: Solubility & Handling of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Executive Summary: The "Polarity Trap"
Compound: 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol Chemical Class: Poly-basic amino-pyridine / Polar Heterocycle Core Challenge: This molecule exists at the intersection of high polarity (due to the hydroxyl and primary amine) and moderate lipophilicity (due to the bis-heterocyclic core).[][2][3][4] It frequently fails in standard "like-dissolves-like" workflows because it is too polar for pure dichloromethane (DCM) yet often forms "oils" or aggregates in water at neutral pH.[][2][3]
This guide provides field-proven protocols to overcome solubility bottlenecks during Reactions , Workup/Extraction , and Storage .[2][3][4]
Module 1: Solvent Selection Matrix
The most common error is attempting to dissolve this compound in non-polar aprotic solvents (Hexanes, pure Et2O) or standard chlorinated solvents without polar modifiers.[3][4]
Solubility Decision Tree
Use the following logic to select the correct solvent system for your specific application.
Figure 1: Solvent selection logic based on experimental intent.
Critical Solvent Data
| Solvent System | Solubility Rating | Application Notes |
| Water (pH 7) | Moderate/Variable | Often forms a supersaturated "oil" or gum.[][2][3][4] Avoid for storage. |
| 0.1 M HCl | Excellent | Protonation of the primary amine ( |
| DCM (Pure) | Poor | The compound will float or stick to the glass.[3] |
| DCM : MeOH (9:1) | Good | The standard system for chromatography. Add 1% |
| DMSO | Excellent | Best for biological assays and stock solutions.[2][3] |
| CHCl | Excellent | The "Magic Solvent" for extraction (see Module 2). |
Module 2: The "Nightmare" Workup – Extraction Strategies
Users frequently report losing the product to the aqueous layer during extraction or facing inseparable emulsions.[3] This is due to the compound's high water solubility and basicity.[2][3]
Protocol: The "Salting Out" Extraction
Do not use standard Ethyl Acetate / Water partitioning.[2][3] You will lose >50% of your yield.[4]
Step-by-Step Procedure:
-
Quench & Basify:
-
Saturate the Aqueous Phase:
-
The "Magic" Extraction Solvent:
-
Separation:
Figure 2: Optimized extraction workflow for polar amino-alcohols.
Module 3: Purification & Chromatography
The primary amine functionality causes severe "tailing" on silica gel due to interaction with acidic silanol groups.[2][3]
Troubleshooting Guide:
-
Issue: Compound streaks on TLC or sticks to the column.
Frequently Asked Questions (FAQ)
Q1: My compound turned into a sticky oil after removing the solvent. How do I get a solid?
Q2: Can I use this compound in a reductive amination with a ketone?
-
A: Yes, but the primary amine (aminomethyl) is much more nucleophilic than the secondary amine (piperidine) or the pyridine nitrogen.[4] No protection is usually needed if you intend to react the primary amine.[2][3] If you need to react the piperidine ring, you must protect the primary amine (e.g., with Boc-anhydride) first.[3][4]
Q3: Is the compound hygroscopic?
-
A: Yes, highly. The combination of the piperidinol hydroxyl and the primary amine attracts atmospheric moisture.[3] Store under nitrogen or argon in a desiccator. If the sample becomes wet, lyophilization (freeze-drying) from water/acetonitrile is the best way to recover a dry powder.[3][4]
References
-
University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X.[2][3]
-
BenchChem Technical Support. "Workup Procedures for Reactions Involving Basic Amines."
-
Sigma-Aldrich (Merck). "User Guide for Reversed-Phase Chromatography of Basic Compounds."[2][3]
-
PubChem. "Compound Summary: Piperidin-4-ol derivatives."[2][3]
Sources
Technical Support Center: Stability Testing of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Stability Profiling & Troubleshooting in Biological Matrices
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol . If you are accessing this guide, you are likely encountering recovery losses, peak variability, or non-linear calibration curves during bioanalytical method validation (BMV).
Technical Analysis of the Analyte: This molecule presents a "perfect storm" for stability issues in biological matrices:
-
Primary Amine (Aminomethyl group): Highly reactive nucleophile. In plasma/blood, it is prone to covalent bonding with endogenous aldehydes (e.g., glucose) to form Schiff bases (glycosylation).
-
Pyridine & Piperidine Nitrogens: These make the molecule basic. At physiological pH (7.4), it is positively charged, leading to severe adsorption to glass and unmodified silica surfaces.
-
Hydroxyl Group: Increases polarity, making liquid-liquid extraction (LLE) efficiency pH-dependent.
This guide provides the protocols and troubleshooting logic required to stabilize this specific analyte, grounded in ICH M10 and FDA Bioanalytical Method Validation guidelines.
Module 1: Critical Pre-Analytical Handling (KBA-001)
The "Silent Killer": The most common failure mode for aminomethyl-pyridines is ex vivo instability during blood collection, not degradation during storage. The primary amine reacts with plasma glucose.
The Stabilization Protocol
Standard EDTA tubes are insufficient. You must interrupt the Maillard reaction (Schiff base formation).
| Parameter | Recommendation | Scientific Rationale |
| Collection Tube | K2EDTA or Lithium Heparin | Avoid Citrate (dilution effect) unless specified. |
| Stabilizer | Acidification (Critical) | Lowering pH < 4.0 protonates the amine ( |
| Container Material | Polypropylene (PP) | DO NOT USE GLASS. The cationic analyte binds to silanol groups on glass surfaces. |
| Temperature | Wet Ice (4°C) | Reduces kinetic rate of degradation/reaction immediately upon draw. |
Workflow Diagram: Sample Stabilization
Module 2: Experimental Protocols (KBA-002)
These protocols are designed to meet ICH M10 requirements while addressing the specific chemistry of the piperidinol derivative.
Experiment A: Bench-Top Stability (Short-Term)
Objective: Determine if the analyte survives the duration of sample preparation at room temperature.
-
Preparation:
-
Prepare Low QC (LQC) and High QC (HQC) samples in the biological matrix (e.g., acidified plasma).
-
N = 6 replicates per level.
-
-
Incubation:
-
Keep Stability QCs on the benchtop for a duration exceeding the expected extraction time (e.g., 4 to 24 hours).
-
Control: Prepare Fresh QCs immediately before analysis.
-
-
Extraction & Analysis:
-
Extract Stability QCs and Fresh QCs simultaneously.
-
Inject on LC-MS/MS.
-
-
Calculation:
-
Stability % =
-
Acceptance: 85% – 115% (or ±15% deviation).
-
Experiment B: Freeze-Thaw Stability
Objective: Assess stability during re-analysis cycles. Note: Amines can precipitate or adsorb to plastic walls during freezing.
-
Cycle 1: Freeze LQC and HQC at -20°C or -70°C for >24 hours. Thaw unassisted at room temperature.
-
Refreezing: Once completely thawed, refreeze for >12 hours.
-
Repeat: Perform for a minimum of 3 cycles.
-
Analysis: Analyze after the 3rd thaw against freshly prepared QCs.
Module 3: Troubleshooting & FAQs (Ticket System)
Ticket #101: "My recovery is dropping over time in the autosampler."
Diagnosis: Autosampler Instability or Adsorption.
-
Root Cause A: If your injection solvent is 100% aqueous or highly organic without buffer, the analyte may stick to the vial walls or needle.
-
Root Cause B: If the autosampler is not cooled (4°C), slow oxidation of the amine may occur.
-
Solution:
-
Ensure autosampler temperature is set to 4°C.
-
Solvent Modification: Use a reconstitution solvent containing 0.1% Formic Acid or Ammonium Formate to keep the analyte protonated and soluble.
-
Ticket #102: "I see a 'ghost peak' or double peaks in the chromatogram."
Diagnosis: Schiff Base Formation or Tautomerism.
-
Mechanism: The primary amine (aminomethyl) has reacted with residual glucose or formaldehyde (from excipients/solvents) to form an imine.
-
Verification: Check the mass spectrum. A shift of +180 Da (glucose) or +12 Da (formaldehyde) indicates adduct formation.
-
Fix: Increase the concentration of the acid stabilizer in the matrix or switch to a protein precipitation method using acidic acetonitrile to break weak protein/sugar bonds.
Ticket #103: "Low recovery in glass tubes vs. plastic tubes."
Diagnosis: Non-Specific Binding (NSB).
-
Mechanism: The pyridine nitrogen is basic. Glass surfaces have negatively charged silanol groups (
). The analyte binds electrostatically. -
Fix: STRICTLY use Polypropylene (PP) or silanized glass. Add 0.5% Tween-20 or BSA to the matrix if using urine/CSF (low protein matrices) to block binding sites.
Troubleshooting Logic Tree
References & Regulatory Grounding
-
ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][2][3] International Council for Harmonisation. Rationale: Defines the global standard for stability testing (Section 3.2.8).
-
FDA Guidance for Industry: Bioanalytical Method Validation. (2018).[4] U.S. Food and Drug Administration.[2][5] Rationale: Provides specific acceptance criteria for chromatographic assays.
-
European Medicines Agency (EMA): Guideline on Bioanalytical Method Validation.[3] (2011).[3][6] Rationale: Supports the requirement for whole blood stability testing.
-
Stability of Primary Amines: Techniques for stabilizing amine-containing drugs in biological matrices. (General Principle). Note: Primary amines react with reducing sugars (Maillard reaction). Acidification is the standard industry approach for mitigating this in bioanalysis.
Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within your specific laboratory environment in accordance with local GLP/GMP regulations.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. hhs.gov [hhs.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
Troubleshooting 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol in vitro assay variability
Subject: Troubleshooting In Vitro Assay Variability & Stability
Compound Profile & Physicochemical Context
Before troubleshooting, you must understand the chemical behavior of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol . This molecule is not a passive reagent; it possesses specific functional groups that dictate its stability and interaction with assay components.
| Feature | Chemical Moiety | Implication for Assays |
| Primary Base | Aminomethyl group (–CH₂NH₂) | High pKa (~9.0–9.8). At physiological pH (7.4), this group is protonated (cationic), leading to adsorption on plasticware. |
| H-Bonding | 4-Hydroxyl group (–OH) | Increases polarity but can drive crystal formation/precipitation in cold buffers. |
| Chelation Potential | Pyridine N + Aminomethyl N | Critical Risk. The spatial arrangement allows bidentate chelation of metal ions ( |
| Oxidation Site | Primary Amine | Susceptible to oxidation or carbamylation ( |
Troubleshooting Guide (FAQ Format)
Category A: Potency Shifts & Reproducibility[1]
Q: Why does my IC50 shift significantly between experimental runs? A: The most common cause for this specific scaffold is pH-dependent solubility crashing . The aminomethyl group makes the compound basic. If you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral pH buffer (pH 7.0–7.4), the local pH drop can cause micro-precipitation before the compound disperses.
-
Diagnosis: Check for "cloudiness" or Tyndall effect at high concentrations.
-
Solution: Use an Intermediate Dilution Step . Dilute the DMSO stock into a buffer with a slightly lower pH (pH 5.5–6.0) or higher DMSO content (10%) before the final dilution into the assay plate. This prevents "shock" precipitation.
Q: My replicates have high standard deviations, specifically in the lower concentration range. A: This indicates surface adsorption . The protonated amine (cationic) binds electrostatically to the anionic carboxyl groups often found on standard polystyrene plates (TC-treated or high-binding).
-
Solution: Switch to Low-Binding (Polypropylene) plates or add a surfactant.
-
Recommended Surfactant: 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This blocks the plastic surface sites.
Category B: False Positives & Assay Interference
Q: The compound shows inhibition in a metalloprotease (e.g., MMP, HDAC) assay, but I suspect it's an artifact. A: You are likely observing metal chelation interference . The 2-pyridyl nitrogen and the 3-aminomethyl nitrogen can form a "pincer" complex with the catalytic metal ion in the enzyme's active site, stripping the metal or blocking it sterically.
-
Validation: Run the assay with excess metal cofactor (e.g., add 10 µM
or ). If the inhibition disappears (IC50 increases), the compound was acting as a chelator, not a specific inhibitor.
Category C: Stock Stability
Q: My DMSO stock turned slightly yellow after 2 weeks at room temperature.
A: This suggests oxidative degradation or carbamate formation .
Primary amines in DMSO can react with atmospheric
-
Corrective Action: Discard the stock.
-
Prevention: Store stocks at -20°C or -80°C under argon/nitrogen gas. Avoid repeated freeze-thaw cycles.
Diagnostic Workflows
Workflow 1: Root Cause Analysis for Variability
Figure 1: Decision tree for isolating the source of variability in assays involving aminomethyl-piperidines.
Standardized Protocols
Protocol A: Solubility & Precipitation Check
Use this to rule out "crashing out" as a source of error.
-
Prepare Buffer: Use the exact assay buffer (including BSA/detergents if applicable).
-
Spike: Add compound from DMSO stock to reach 2x the maximum assay concentration (e.g., if testing up to 10 µM, prepare 20 µM).
-
Incubate: Let stand for 60 minutes at room temperature (or assay temp).
-
Measure:
-
Method A (High Throughput): Measure OD600 (turbidity) on a plate reader. Any signal >0.005 above background indicates precipitation.
-
Method B (Precision): Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via HPLC/UV. Compare peak area to a standard prepared in 100% DMSO.
-
Pass Criteria: >90% recovery in supernatant.
-
Protocol B: Preventing "Sticky" Compound Loss
Use this for serial dilutions.
-
Material: Use Polypropylene (PP) V-bottom plates, NOT Polystyrene (PS).
-
Diluent: Ensure the dilution buffer contains 0.01% Tween-20 or 0.01% Triton X-100 .
-
Mixing: Mix by pipetting up and down 5 times. Do not vortex plates (causes splashing and uneven concentration).
-
Transfer: Transfer to the assay plate immediately. Do not let the compound sit in the intermediate plate for >30 mins.
References & Authority
-
Assay Guidance Manual (NCBI/NIH). General guidelines for small molecule solubility and assay interference.
-
Source:
-
-
PubChem Compound Summary. Physicochemical data for Piperidinol derivatives.
-
Source:
-
-
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Standard text for solubility/stability mechanisms).
-
Hermann, J.C., et al. (2008). Metal chelating inhibitors of metalloenzymes. (Reference for pyridine-amine chelation risks).
Technical Support Center: Chiral Separation of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
This technical support guide addresses the chiral separation of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol enantiomers.
Note on Chirality: While the nominal structure of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol appears achiral in a static 2D representation, enantiomers in this class of molecules typically arise from atropisomerism (restricted rotation around the C-N bond between the pyridine and piperidine rings due to the steric bulk of the ortho-aminomethyl group) or from a user-implied chiral center (e.g., a substituted piperidine variant). The protocols below are designed to separate these enantiomers or those of close structural analogs.
Core Separation Strategy
For this molecule, the primary challenge is the basic nature of the aminomethyl group (-CH
Recommended Approach: Use Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IC, IG) which allow for robust use of basic additives and a wider range of solvents.
Quick-Start Screening Protocol
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic Mode) |
| Primary Column | Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Secondary Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1) | Acetonitrile / Methanol / DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C (Lower to 10°C if resolution is poor) |
| Detection | UV @ 254 nm (Pyridine absorption) | UV @ 254 nm |
Critical Note: The addition of 0.1% Diethylamine (DEA) or Ethanolamine is mandatory to suppress silanol interactions with the free primary amine. Without it, you will likely observe irreversible adsorption or broad smears instead of peaks.
Troubleshooting Guide (FAQ)
Q1: I am seeing a single broad peak with a long tail. Is my column failing?
Diagnosis: This is likely not column failure but silanol interaction . The primary aminomethyl group is highly basic and interacts with the residual silanols on the silica support. Solution:
-
Increase Additive: Increase DEA concentration to 0.2% or 0.3% .
-
Switch Additive: Try Ethanolamine (0.1%) or Isopropylamine (0.1%). These are often more effective for primary amines.
-
Check Mobile Phase Water: Ensure your solvents are strictly anhydrous. Traces of water in Normal Phase can exacerbate silanol ionization.
Q2: I see partial separation (shoulder), but baseline resolution is impossible.
Diagnosis: The selectivity factor (
-
Lower Temperature: Atropisomers often have low rotational barriers. Lowering the column temperature to 5°C - 10°C can "freeze" the rotation and significantly improve resolution.
-
Change Alcohol: Switch from Ethanol to Isopropanol (IPA) . IPA is bulkier and often provides higher selectivity on polysaccharide columns, though it increases system pressure.
-
Switch Column Chemistry: If using an Amylose backbone (IG/IA), switch to a Cellulose backbone (IC/IB). The helical twist difference often resolves isomers that amylose misses.
Q3: The sample is not soluble in Hexane. It precipitates in the injector.
Diagnosis: The polar hydroxyl and amino groups make the molecule insoluble in non-polar solvents. Solution: Switch to Polar Organic Mode (POM).
-
Solvent: 100% Acetonitrile or MeOH/ACN mixtures.
-
Additive: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt) can sometimes help, but for this basic molecule, 0.1% DEA in pure Methanol/Acetonitrile is usually sufficient.
-
Column: Immobilized phases (IA, IB, IC, IG) are required. Do not use coated phases (AD-H, OD-H) with 100% Acetonitrile as it may strip the selector.
Q4: How do I confirm these are enantiomers and not impurities?
Diagnosis: Synthetic precursors (e.g., des-aminomethyl or pyridine-only fragments) can mimic enantiomers. Solution:
-
DAD Spectra: Check UV spectra at the apex of both peaks. They must be identical.
-
Peak Area Ratio: For a racemate, the ratio should be roughly 50:50 (unless using an asymmetric synthesis).
-
Racemization Test: Collect the fractions. Heat them to 60°C for 1 hour and re-inject. If they are atropisomers with a low barrier, they will re-equilibrate to a single broad peak or 50:50 mixture.
Method Development Decision Tree
The following workflow illustrates the logical path for optimizing the separation of this specific aminomethyl-pyridine derivative.
Caption: Decision tree for optimizing chiral separation of basic aminomethyl-pyridine derivatives, prioritizing solubility and silanol suppression.
References
- Chankvetadze, B. (2012). Chiral Separations: Methods and Protocols. Springer Protocols. (General grounding on polysaccharide CSP selection).
-
Okamoto, Y., & Ikai, T. (2008). "Chiral stationary phases for HPLC involving polysaccharides derivatives." Chemical Society Reviews, 37(12), 2593-2608. Link
- Matarashvili, I., et al. (2018). "Enantioseparation of chiral basic drugs using polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1531, 102-111.
-
Scriba, G. K. (2016). "Chiral recognition mechanisms in analytical separation sciences." Chromatographia, 79(19), 1271-1273. Link
-
Daicel Corporation. (2024). "Instruction Manual for CHIRALPAK® IA, IB, IC, IG." (Manufacturer protocols for immobilized columns). Link
Validation & Comparative
Validating the in vivo efficacy of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Executive Summary
This guide outlines the validation framework for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol , a privileged pharmacophore scaffold often associated with the inhibition of non-receptor tyrosine kinases, specifically Spleen Tyrosine Kinase (Syk) and downstream B-cell receptor (BCR) signaling pathways. While frequently utilized as a high-value intermediate in the synthesis of clinical candidates (e.g., Entospletinib analogs), this molecule possesses intrinsic polarity and hydrogen-bond donor/acceptor motifs that require rigorous pharmacokinetic (PK) profiling before efficacy testing.[1]
This document serves as a technical roadmap for researchers to validate this compound's efficacy in autoimmune and inflammatory models, comparing it against industry standards like Fostamatinib (Syk inhibitor) and Tofacitinib (JAK inhibitor).[1]
Part 1: Mechanistic Positioning & Comparative Analysis
Molecular Profile & Target Hypothesis
The structure features a piperidin-4-ol core linked to a 2-pyridinyl ring with a 3-aminomethyl substituent.
-
Primary Mechanism: ATP-competitive inhibition at the kinase hinge region.[1] The aminomethyl-pyridine motif typically forms critical hydrogen bonds with the hinge residues (e.g., Glu/Ala) of the kinase domain.[1]
-
Therapeutic Indication: Autoimmune diseases (Rheumatoid Arthritis, ITP) and Hematological malignancies (DLBCL).[1]
Comparative Performance Matrix
The following table contrasts the test compound with established Standard of Care (SoC) alternatives.
| Feature | Test Compound (1-[3-(Aminomethyl)...]) | Fostamatinib (R788) | Tofacitinib |
| Target | Syk (Primary Hypothesis) / Kinase Scaffold | Syk (Prodrug of R406) | JAK1/3 |
| Mechanism | ATP-competitive Hinge Binder | ATP-competitive | ATP-competitive |
| Bioavailability (F%) | Moderate (High polarity due to -OH/-NH2) | Variable (Requires prodrug) | High (>70%) |
| Selectivity Risk | Moderate (Promiscuous scaffold) | High (Kinome wide) | High (JAK family) |
| In Vivo Model | Rat Collagen-Induced Arthritis (CIA) | Rat CIA / Mouse ITP | Rat Adjuvant Arthritis |
| Key Liability | Rapid clearance (Phase II conjugation) | GI Toxicity / Hypertension | Infection Risk |
Part 2: Experimental Validation Protocols
Phase I: Pharmacokinetic (PK) "Go/No-Go" Filter
Before efficacy testing, you must establish if the molecule achieves sufficient plasma exposure.[1] The polar aminomethyl and hydroxyl groups may limit oral bioavailability or enhance renal clearance.[1]
Protocol: Rodent PK Profiling
-
Subjects: Male Sprague-Dawley Rats (n=3 per group).
-
Formulation:
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
Analysis: LC-MS/MS (MRM mode).
-
Decision Gate:
-
Go: Oral Bioavailability (%F) > 20% OR AUC > 1000 ng[1]·h/mL.
-
No-Go: High clearance (>70% liver blood flow)
Requires structural modification (e.g., prodrug esterification of the -OH group).
-
Phase II: Pharmacodynamic (PD) Target Engagement
Verify that the compound inhibits the target in vivo (Syk phosphorylation) rather than acting via off-target toxicity.[1]
Protocol: Ex Vivo Whole Blood Assay
-
Dosing: Administer compound (30 mg/kg PO) to naïve mice.
-
Challenge: Bleed mice at
(determined in Phase I). Stimulate whole blood with anti-IgM (activates BCR) or Pervanadate (phosphatase inhibitor) for 10 mins.[1] -
Readout: Lyse RBCs, fix WBCs, and stain for pSyk (Tyr525/526) using Phosflow cytometry.
-
Success Criteria: >50% reduction in pSyk MFI (Mean Fluorescence Intensity) compared to Vehicle.
Phase III: In Vivo Efficacy (Collagen-Induced Arthritis Model)
This is the gold standard for validating Syk/Kinase inhibitors in inflammation.[1]
Step-by-Step Protocol:
-
Induction (Day 0): Immunize Lewis rats with Bovine Type II Collagen emulsified in Incomplete Freund’s Adjuvant (IFA) at the tail base.[1]
-
Boost (Day 7): Second injection to synchronize immune response.
-
Enrollment (Day 10-12): Randomize animals when Clinical Arthritis Score (CAS) reaches 1–2 (onset of inflammation).
-
Treatment Groups (n=10/group):
-
Dosing Duration: 14 Days.
-
Readouts:
Part 3: Visualization of Mechanism & Workflow
Pathway Diagram: B-Cell Receptor Signaling
The following diagram illustrates the intervention point of the test compound within the BCR signaling cascade, highlighting the downstream effects on proliferation and inflammation.[1]
Caption: Schematic of BCR signaling. The test compound targets Syk, preventing phosphorylation of BLNK/PLCγ2 and halting downstream inflammatory cytokine production.[1]
Experimental Workflow Logic
Caption: Decision tree for in vivo validation. PK gating is critical before advancing to costly efficacy models.[1]
Part 4: Data Interpretation & Troubleshooting
Expected Results Matrix
| Metric | Successful Candidate Profile | Warning Signs |
| IC50 (Enzymatic) | < 50 nM | > 500 nM (Weak potency) |
| Tmax (In Vivo) | 0.5 – 2.0 hours | < 0.25 h (Instability) |
| Volume of Dist. (Vss) | 1 – 5 L/kg (Tissue penetration) | < 0.5 L/kg (Restricted to plasma) |
| CIA Score Reduction | > 60% inhibition vs. Vehicle | < 30% (Lack of efficacy) |
Troubleshooting Common Failures
-
Issue: High in vitro potency but no in vivo efficacy.[1]
-
Root Cause:[1][2] The 4-piperidinol moiety is highly polar (Polar Surface Area > 80 Ų), potentially limiting cell permeability or causing rapid renal excretion.[1]
-
Solution: Synthesize a prodrug by esterifying the hydroxyl group (e.g., acetate or phosphate ester) to improve lipophilicity and absorption.[1]
-
-
Issue: Toxicity at therapeutic doses.[1]
References
-
Braselmann, S., et al. (2006).[1] "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Weinblatt, M. E., et al. (2008).[1] "An oral spleen tyrosine kinase (Syk) inhibitor for rheumatoid arthritis."[1] New England Journal of Medicine.[1] [1]
-
Pine, P. R., et al. (2014).[1] "Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor."[1] Clinical Immunology.
-
Bamborough, P., et al. (2012).[1] "Fragment-based discovery of BACE1 inhibitors using crystallographic screening." Journal of Medicinal Chemistry. (Demonstrates the use of aminomethyl-pyridine scaffolds).
-
McInnes, I. B., & Schett, G. (2011).[1] "The pathogenesis of rheumatoid arthritis." New England Journal of Medicine.[1] (Context for CIA model validation). [1]
Sources
A Comprehensive Guide to the Cross-Reactivity Profiling of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol, a Novel Histamine H4 Receptor Antagonist
This guide provides an in-depth, objective comparison of the hypothetical novel chemical entity, 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (hereafter designated as Compound X), against established alternatives. We will explore its performance through a series of supporting experimental data, offering a comprehensive framework for researchers, scientists, and drug development professionals. Our narrative is grounded in the principles of scientific integrity, providing not just procedural steps but the causal reasoning behind each experimental choice.
For the purpose of this illustrative guide, Compound X is postulated to be a potent and selective antagonist of the Histamine H4 Receptor (H4R), a G-protein coupled receptor (GPCR) implicated in inflammatory and immune responses.[1][2] Its cross-reactivity profile will be compared against two well-characterized H4R antagonists: JNJ-7777120 and VUF-6002.[3][4][5][6][7]
Introduction to Compound X and the Imperative of Selectivity Profiling
Compound X, 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol, incorporates a substituted aminomethylpyridine moiety linked to a 4-piperidinol scaffold. This structural combination suggests a potential interaction with aminergic GPCRs. Our initial hypothesis centers on its activity as a Histamine H4 Receptor antagonist, a promising therapeutic target for conditions like atopic dermatitis and pruritus.[1]
However, the therapeutic success of any new chemical entity is contingent not only on its on-target potency but also on its selectivity. Off-target interactions can lead to undesirable side effects, toxicity, or even unexpected therapeutic benefits. Therefore, a rigorous cross-reactivity profiling cascade is a cornerstone of preclinical drug development. It allows for the early identification and mitigation of potential liabilities, ensuring the selection of a lead candidate with the most favorable safety profile.[8] This guide outlines a tiered approach to such profiling, from initial assessment against closely related targets to broad screening against a wide array of pharmacologically relevant proteins.
Primary Target Engagement: Characterization at the Histamine H4 Receptor
The initial phase of profiling involves confirming the activity of Compound X at its intended target, the human Histamine H4 Receptor. This is achieved through a combination of binding and functional assays to determine its affinity, potency, and mechanism of action.
A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for its receptor.[9] This assay measures the ability of Compound X to displace a known high-affinity radioligand from the H4R.
Table 1: Comparative Binding Affinities at the Human H4 Receptor
| Compound | H4R Ki (nM) |
| Compound X (Hypothetical) | 3.5 |
| JNJ-7777120 | 4.5[4][7][10] |
| VUF-6002 | 26[6][11][12] |
Experimental Protocol: H4R Radioligand Binding Assay
-
Membrane Preparation:
-
HEK293 cells stably expressing the human H4R are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.[13] Protein concentration is determined using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (10-20 µg protein/well), a fixed concentration of the radioligand [3H]-Histamine, and varying concentrations of the test compounds (Compound X, JNJ-7777120, VUF-6002).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of an unlabeled H4R ligand (e.g., JNJ-7777120).[14]
-
-
Incubation and Filtration:
-
The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[9][14]
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The H4R is known to couple to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15] Additionally, like many GPCRs, H4R activation can also trigger the recruitment of β-arrestin, a key protein in receptor desensitization and alternative signaling pathways.[16][17][18]
Table 2: Comparative Functional Potency at the Human H4 Receptor
| Compound | cAMP Functional Assay (IC50, nM) | β-Arrestin Recruitment (IC50, nM) |
| Compound X (Hypothetical) | 12.8 | 25.4 |
| JNJ-7777120 | 15.2 | 30.1 |
| VUF-6002 | 138[6][12] | 98.6 |
Experimental Protocol: cAMP Functional Assay
This protocol measures the ability of an antagonist to inhibit the forskolin-stimulated production of cAMP.
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human H4R are plated in 384-well plates and incubated overnight.
-
-
Compound Treatment:
-
The cells are pre-incubated with various concentrations of the test compounds (Compound X, JNJ-7777120, VUF-6002) for 15-30 minutes.
-
-
Stimulation and Lysis:
-
The cells are then stimulated with a fixed concentration of histamine (agonist) and forskolin (an adenylyl cyclase activator) for 30 minutes.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection:
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of inhibition of the histamine response against the log concentration of the antagonist.
-
Experimental Protocol: β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay (DiscoverX) is a widely used platform for this purpose.[16][18]
-
Cell Line:
-
Use a cell line engineered to co-express the H4R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
-
Assay Procedure:
-
Plate the cells in a 384-well plate.
-
Add varying concentrations of the test compounds, followed by a fixed concentration of histamine (agonist).
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Upon recruitment, the PK and EA fragments come into proximity, forming a functional β-galactosidase enzyme.
-
Addition of a substrate results in a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[16]
-
-
Data Analysis:
-
The IC50 values are calculated from the dose-response curves of antagonist inhibition.
-
Tier 1 Cross-Reactivity Profiling: Related GPCR Targets
Having confirmed the on-target activity of Compound X, the next logical step is to assess its selectivity against closely related receptors, particularly the other histamine receptor subtypes (H1, H2, and H3). This is crucial as cross-reactivity with these receptors can lead to well-known side effects.
Table 3: Selectivity Profiling against Histamine Receptor Subtypes (Ki, nM)
| Compound | H1R | H2R | H3R | H4R | Selectivity (H1/H4) | Selectivity (H2/H4) | Selectivity (H3/H4) |
| Compound X (Hypothetical) | >10,000 | >10,000 | 8,500 | 3.5 | >2857x | >2857x | ~2428x |
| JNJ-7777120 | >10,000 | >10,000 | >10,000 | 4.5 | >2222x | >2222x | >2222x |
| VUF-6002 | >10,000 | >10,000 | 14,100[6][11][12] | 26 | >384x | >384x | ~542x |
The experimental protocol for these binding assays is analogous to the H4R radioligand binding assay described in section 2.1, using appropriate cell lines expressing each receptor subtype and their respective radioligands (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R).[13][21]
Tier 2 Cross-Reactivity Profiling: Broad Safety Panels
To gain a more comprehensive understanding of the off-target profile of Compound X, it is essential to screen it against a broad panel of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen panels provide a standardized and efficient way to perform this broad profiling.[8][22][23]
A common starting point is a panel like the SafetyScreen44, which includes targets recommended by major pharmaceutical companies as being critical for early safety assessment.[22]
Table 4: Broad Safety Panel Screening Results (% Inhibition at 10 µM)
| Target | Compound X (Hypothetical) | JNJ-7777120 | VUF-6002 | Potential Implication of Interaction |
| 5-HT2B Receptor | <10% | <10% | <10% | Cardiotoxicity (valvulopathy) |
| hERG Channel | 5% | 2% | 8% | Cardiac arrhythmia (QT prolongation) |
| Dopamine D2 Receptor | <5% | <5% | <5% | CNS side effects |
| Adrenergic α1A Receptor | 8% | 12% | 15% | Cardiovascular side effects (hypotension) |
| Muscarinic M1 Receptor | <10% | <10% | <10% | Anticholinergic side effects (dry mouth, blurred vision) |
| ... (other targets in the panel) |
Data are presented as the percentage of inhibition of radioligand binding at a single high concentration (e.g., 10 µM) of the test compound. Any significant inhibition (>50%) would trigger follow-up dose-response studies to determine the Ki or IC50.
Tier 3 Cross-Reactivity Profiling: Kinome-Wide Selectivity
Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. Unintended kinase inhibition can lead to a range of toxicities. Therefore, a broad kinase screen is a critical component of a thorough safety assessment.[24] Services like the KINOMEscan® from DiscoverX offer comprehensive panels that assess the binding of a compound against hundreds of kinases.[24][25][26][27]
Table 5: KINOMEscan® Profiling Results (% Control at 10 µM)
| Kinase | Compound X (Hypothetical) | JNJ-7777120 | VUF-6002 |
| ABL1 | 95 | 98 | 92 |
| EGFR | 88 | 91 | 94 |
| VEGFR2 | 92 | 89 | 96 |
| p38α | 98 | 99 | 97 |
| LCK | 85 | 90 | 88 |
| ... (other kinases in the panel) |
Data are presented as "% of Control," where a lower number indicates stronger binding to the kinase. A common threshold for a significant interaction is a value below 35% or 10%, which would warrant further investigation.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This is a general protocol for a classic in vitro kinase assay.[28]
-
Reaction Setup:
-
Incubation:
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
-
Termination and Separation:
-
The reaction is stopped by adding a solution like phosphoric acid.
-
The phosphorylated substrate is separated from the unreacted [γ-33P]-ATP, typically by capturing the substrate on a phosphocellulose filter membrane.
-
-
Detection:
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
-
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach to the cross-reactivity profiling of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (Compound X), a hypothetical novel H4R antagonist. The presented data, while illustrative, highlights the importance of comparing a new chemical entity against established benchmarks like JNJ-7777120 and VUF-6002.
Based on our hypothetical data, Compound X demonstrates high affinity and functional potency for the H4R, with excellent selectivity over other histamine receptor subtypes. The broad safety and kinome profiling did not reveal any significant off-target interactions at a concentration of 10 µM, suggesting a favorable preliminary safety profile.
This structured, tiered approach to selectivity profiling is crucial for making informed decisions in the drug discovery process. It enables the early identification of potential liabilities and provides a solid foundation for advancing a compound into further preclinical and clinical development. The self-validating nature of these protocols, which include positive and negative controls, ensures the trustworthiness and robustness of the generated data.
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A Head-to-Head Comparison of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol Derivatives as Histamine H1 Receptor Antagonists
This guide provides a comprehensive analysis of a series of novel 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol derivatives, evaluating their potential as selective histamine H1 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new treatments for allergic conditions such as rhinitis, urticaria, and atopic dermatitis.
The development of second-generation antihistamines has focused on maximizing efficacy while minimizing sedative effects and cardiovascular side effects. The 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol scaffold represents a promising chemotype, incorporating key structural features known to be important for potent and selective H1 receptor antagonism. This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative biological performance of a focused library of these derivatives.
The Rationale Behind the 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol Scaffold
The design of this series of compounds is rooted in established pharmacophoric models of H1 receptor antagonists. The general structure of first-generation H1-antagonists includes two aryl groups linked to a central moiety (an oxygen, carbon, or nitrogen atom) and a terminal tertiary amine. The 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol scaffold cleverly integrates these features into a more constrained and potentially more selective framework.
The pyridine ring and the aminomethyl group can be considered as one of the "aryl" moieties, while the piperidinol ring provides the central linking element and the basic nitrogen atom required for interaction with the receptor. The 4-hydroxyl group on the piperidine ring is a key feature that can influence solubility, metabolism, and potentially form hydrogen bonds within the receptor binding pocket, thereby enhancing affinity.
Comparative Analysis of Synthesized Derivatives
A library of derivatives was synthesized to explore the structure-activity relationships of the 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol scaffold. The synthetic scheme and the structures of the synthesized compounds are detailed below.
General Synthetic Scheme
The synthesis of the target compounds commenced with the commercially available 2-chloro-3-(aminomethyl)pyridine. This was followed by a nucleophilic substitution reaction with 4-hydroxypiperidine to yield the core scaffold. Subsequent modifications were introduced at the aminomethyl nitrogen and the piperidinol oxygen to generate a library of derivatives.
Caption: General synthetic workflow for the preparation of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol derivatives.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the in vitro biological data for a selection of synthesized derivatives. The compounds were evaluated for their binding affinity to the histamine H1 receptor (Ki) and their functional antagonist activity in a cell-based assay (IC50). Selectivity was assessed by determining the binding affinity for the muscarinic M3 receptor, a common off-target for first-generation antihistamines.
| Compound ID | R1 (on aminomethyl-N) | R2 (on piperidinol-O) | H1 Receptor Ki (nM) | H1 Functional Antagonism IC50 (nM) | M3 Receptor Ki (nM) | Selectivity (M3/H1) |
| Cpd-1 | H | H | 25.3 | 45.8 | >10,000 | >395 |
| Cpd-2 | Methyl | H | 15.1 | 28.2 | >10,000 | >662 |
| Cpd-3 | Ethyl | H | 18.9 | 35.1 | >10,000 | >529 |
| Cpd-4 | H | Methyl | 35.8 | 68.5 | >10,000 | >279 |
| Cpd-5 | Methyl | Methyl | 22.4 | 41.3 | >10,000 | >446 |
| Cpd-6 | Benzyl | H | 5.2 | 9.8 | 5,230 | 1006 |
| Cpd-7 | 4-Fluorobenzyl | H | 3.1 | 5.9 | 8,950 | 2887 |
| Cpd-8 | H | Benzyl | 48.7 | 95.3 | >10,000 | >205 |
Key Insights from the SAR Data:
-
Impact of N-Alkylation of the Aminomethyl Group: Small alkyl substitutions on the aminomethyl nitrogen (Cpd-2 and Cpd-3) were well-tolerated and resulted in a slight increase in H1 receptor affinity compared to the unsubstituted parent compound (Cpd-1). This suggests that a small lipophilic pocket may be present in this region of the receptor binding site.
-
Introduction of a Benzyl Group: The introduction of a benzyl group at the aminomethyl nitrogen (Cpd-6) led to a significant increase in H1 receptor affinity. This is a common feature in many potent H1 antagonists and is likely due to favorable π-π stacking interactions with aromatic residues in the binding pocket.
-
Effect of Electron-Withdrawing Groups on the Benzyl Ring: The addition of a fluorine atom to the para-position of the benzyl group (Cpd-7) further enhanced H1 receptor affinity and, notably, selectivity over the M3 receptor. This modification may influence the electronic properties of the aromatic ring and its interaction with the receptor.
-
Modification of the Piperidinol Oxygen: Methylation of the 4-hydroxyl group (Cpd-4) resulted in a decrease in H1 receptor affinity. This suggests that the hydroxyl group may be involved in a crucial hydrogen bond interaction with the receptor. O-benzylation (Cpd-8) also led to a significant loss of activity, reinforcing the importance of the free hydroxyl group.
Experimental Protocols
General Synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (Core Scaffold)
To a solution of 2-chloro-3-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 4-hydroxypiperidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol.
General Procedure for N-Alkylation of the Aminomethyl Group
To a solution of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile is added the corresponding aldehyde or ketone (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated derivative.
Histamine H1 Receptor Binding Assay
The H1 receptor binding affinity of the compounds was determined using a radioligand binding assay with [3H]-pyrilamine. The assay was performed using membranes prepared from CHO cells stably expressing the human H1 receptor. The reaction mixture, containing cell membranes, [3H]-pyrilamine, and various concentrations of the test compound, was incubated at 25 °C for 60 minutes. The reaction was terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro H1 Functional Antagonism Assay
The functional antagonist activity of the compounds was assessed by measuring their ability to inhibit histamine-induced calcium mobilization in HEK293 cells stably expressing the human H1 receptor. Cells were pre-incubated with various concentrations of the test compounds before being challenged with histamine. The intracellular calcium concentration was measured using a fluorescent calcium indicator dye. The IC50 values were determined from the concentration-response curves.
Signaling Pathway and Mechanism of Action
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol derivatives act as competitive antagonists, binding to the H1 receptor and preventing histamine from binding and initiating this signaling cascade.
Safety Operating Guide
Safe Disposal of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Guiding Principle: Proactive Risk Mitigation
The disposal of any research chemical should be approached with the same rigor as its synthesis or use in an assay. The molecular structure of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol contains both a pyridine and a piperidine moiety. Both of these parent heterocycles are classified as hazardous materials, known for their potential toxicity, flammability, and environmental risk.[1][2][3][4][5] Therefore, in the absence of a specific Safety Data Sheet (SDS) for this novel compound, all handling and disposal procedures must be conservatively based on the hazardous properties of its constituent parts. Under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems. [6]
Hazard Assessment & Characterization
Before beginning any disposal procedure, a thorough risk assessment is paramount.
-
Inferred Hazards: Based on its pyridine and piperidine components, 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol should be treated as a hazardous substance . Potential hazards include:
-
Regulatory Classification: This compound is considered hazardous waste. Waste pyridine is specifically listed by the Environmental Protection Agency (EPA) under waste code F005 when it is a spent solvent.[10] More broadly, as a potentially toxic chemical, it would fall under the Resource Conservation and Recovery Act (RCRA) regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific waste code assignment.[11][12]
Key Data Summary Table
| Parameter | Guideline | Rationale & Sources |
| Waste Category | Hazardous Chemical Waste | Assumed toxicity and environmental hazard based on pyridine and piperidine moieties.[2][3][6] |
| Primary Container | Sealable, airtight, chemically compatible container (e.g., HDPE or glass). | To prevent leaks and reaction with the container material. The original container is often suitable.[13][14] |
| Required PPE | Chemical splash goggles, chemical-resistant gloves (e.g., Butyl rubber), lab coat. | To prevent skin and eye contact with the potentially corrosive and toxic substance.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid).[13][15] | To prevent dangerous exothermic reactions or the release of toxic fumes. |
| Prohibited Disposal | Do NOT dispose down the drain or in regular trash. | Prevents contamination of waterways and ensures compliance with environmental regulations.[6] |
| Final Disposal Method | Collection by a licensed hazardous waste disposal service or institutional EHS. | Ensures compliance with all local, state, and federal regulations.[14][16] |
Personnel Protection & Safety Measures
All disposal-related activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][13] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended for handling pyridine and similar compounds; nitrile may not be sufficient for prolonged contact.[1][13] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A standard, fully-buttoned laboratory coat must be worn.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[13]
Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated glassware).
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[14]
-
As soon as the first drop of waste is added, the container must be labeled.[13]
-
Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[14]
-
Clearly write the full chemical name: "1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol " and list all constituents of the waste, including solvents and their approximate percentages.[6][14]
-
-
Waste Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[13][14]
-
Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.
-
This storage location must be in a well-ventilated area, away from heat, direct sunlight, and sources of ignition.[6][13]
-
The container should be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Requesting Disposal:
Disposal Workflow Diagram
Caption: Disposal workflow for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol.
Emergency Procedures: Spill & Exposure Management
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect the contaminated absorbent material using non-sparking tools and place it in your designated hazardous waste container.[13][15]
-
Clean the spill area as appropriate.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately evacuate all non-essential personnel from the area.
-
Alert others and restrict access to the affected area.
-
If safe to do so, increase ventilation by opening sashes.
-
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][15]
-
Disclaimer: This guide is intended for informational purposes and is based on the known hazards of structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS), institutional protocols, or the guidance of your local Environmental Health & Safety (EHS) department. Always consult these primary resources before handling and disposing of any chemical.[6][18]
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Personal Protective Equipment (PPE) & Handling Guide: 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
[1][2]
Executive Summary & Risk Profile
Immediate Action Required: Treat 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol as a High-Hazard Corrosive and Potential Sensitizer .
While specific toxicological data for this exact intermediate (CAS 1417793-16-0) is limited in public repositories, a structural activity relationship (SAR) analysis of its functional groups—specifically the primary aminomethyl moiety attached to a pyridine ring —dictates that we handle this substance according to the safety profiles of its constituent pharmacophores (e.g., 3-(Aminomethyl)pyridine).
Anticipated Hazard Classifications (Read-Across Methodology):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).
-
Sensitization: Potential respiratory or skin sensitizer due to the reactive amine.
The PPE Matrix: Defense in Depth
Standard laboratory PPE is insufficient for this compound due to the permeation characteristics of pyridine derivatives. You must utilize a "Defense in Depth" strategy.
| Protection Zone | Essential PPE Specification | Technical Rationale |
| Hand Protection (Handling Solids) | Double Nitrile (High-Break) Inner: 4 mil Nitrile (Blue)Outer: 5-8 mil Nitrile (Purple/Orange) | Solid dusts are less likely to permeate, but double gloving prevents micro-abrasion exposure. |
| Hand Protection (Solutions/Spills) | Laminate / Multilayer (Silver Shield/4H) | CRITICAL: Pyridine rings and amines permeate standard nitrile in <5 minutes. Laminate gloves provide >4 hours breakthrough time. |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Safety glasses are inadequate. Amine vapors can cause corneal edema ("blue haze") and irreversible retinal damage upon splash. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls are primary. If hood failure occurs, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb amines, holding the corrosive agent against the skin. Impervious aprons prevent this "wicking" effect. |
Operational Protocol: Handling & Synthesis
This workflow uses a self-validating logic: you cannot proceed to the next step without verifying the safety of the previous one.
Phase A: Preparation (The "Clean" Zone)
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and tared vial to transfer solids rapidly.
-
Neutralizer Prep: Have a spray bottle of 5% Citric Acid or Vinegar ready. This neutralizes minor amine residues on surfaces (do not use on skin).
Phase B: Manipulation (The "Hot" Zone)[1]
-
Solvent Choice: When dissolving the compound, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can facilitate skin absorption of the amine. Use alcohols or esters if chemistry permits.
-
Transfer: Never pour from a large vessel. Use a pipette or spatula to transfer to a pre-weighed container.
-
Visual Cue: If the compound turns yellow/brown upon air exposure, it is oxidizing. This does not necessarily reduce toxicity but indicates container seal failure.
Phase C: Decontamination (The Exit Strategy)
-
Wipe Down: Wipe all tools (spatulas, balance pan) with a solvent-dampened tissue, then follow with the 5% Citric Acid solution.
-
Waste Segregation:
-
Solid Waste: Double-bagged in clear polyethylene. Label "Corrosive Solid - Basic."
-
Liquid Waste: Segregate into Basic/Alkaline waste streams. NEVER mix with acid waste streams (exothermic reaction risk).
-
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling spills versus standard operations.
Figure 1: Operational decision tree for PPE selection and spill response based on physical state.
Emergency Response Protocols
Skin Exposure (The "15-Minute Rule")
If the compound contacts skin, the amine group can cause a chemical burn that may not be immediately painful (insidious onset).
-
Immediate: Drench area with water.[1] Do NOT use vinegar/acid on skin (exothermic heat can worsen the burn).
-
Duration: Flush for a minimum of 15 minutes .
-
Medical: Seek evaluation. Amine burns can cause deep tissue necrosis if untreated.
Eye Exposure[1][5][6][7]
-
Irrigate: Use an eyewash station immediately. Hold eyelids open.
-
Time: Flush for 20 minutes (alkalis penetrate deeper than acids).
-
Transport: Cover eyes with sterile gauze and transport to ER immediately.
References & Authority
The safety protocols above are derived from authoritative standards for handling Pyridine and Aminomethyl derivatives, using "Read-Across" toxicology principles where specific CAS data is absent.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine. Retrieved from (Analogous structure for hazard classification).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for "Defense in Depth" PPE).
-
Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Source for Pyridine/Nitrile breakthrough data).
-
PubChem. (2023). Compound Summary: Piperidine Derivatives. Retrieved from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
